(5-Phenylisoxazol-3-yl)methanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLKNKOIMSXJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-65-9 | |
| Record name | 3-Isoxazolemethanamine, 5-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-phenyl-1,2-oxazol-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (5-Phenylisoxazol-3-yl)methanamine Hydrochloride
Abstract: This technical guide provides a comprehensive, field-proven protocol for the multi-step synthesis of (5-Phenylisoxazol-3-yl)methanamine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative elucidates the strategic rationale behind procedural choices, from the construction of the isoxazole core to the final salt formation. Detailed experimental procedures, mechanistic diagrams, and quantitative data are presented to ensure reproducibility and offer insights for researchers, scientists, and professionals in organic synthesis and drug discovery.
Introduction and Strategic Overview
(5-Phenylisoxazol-3-yl)methanamine and its hydrochloride salt are key intermediates in the synthesis of a wide range of biologically active molecules. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This guide details a robust and scalable synthetic route, beginning with the formation of the 5-phenylisoxazole-3-carbonitrile intermediate, followed by a high-yield reduction to the primary amine, and concluding with the formation of the stable hydrochloride salt. An optional, but highly recommended, Boc-protection/deprotection sequence is also described, which greatly facilitates purification and handling.
The overall synthetic pathway is designed for clarity, efficiency, and validation at each stage.
An In-depth Technical Guide to (5-Phenylisoxazol-3-yl)methanamine Hydrochloride: Properties, Analysis, and Pharmaceutical Context
Introduction
(5-Phenylisoxazol-3-yl)methanamine hydrochloride is a heterocyclic amine that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Belonging to the isoxazole class of compounds, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Isoxazole derivatives are known to exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects, making them attractive scaffolds for drug discovery programs.[1] This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and potential applications of this compound, offering a technical resource for researchers and professionals in the pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the parent compound (5-Phenylisoxazol-3-yl)methanamine. The salt form generally confers increased aqueous solubility and stability, which is advantageous for its handling and potential formulation into pharmaceutical preparations.[2]
Chemical Structure:
References
Spectroscopic data for (5-Phenylisoxazol-3-yl)methanamine hydrochloride
An In-depth Technical Guide to the Spectroscopic Characterization of (5-Phenylisoxazol-3-yl)methanamine Hydrochloride
Introduction
This compound is a heterocyclic compound featuring a phenyl-substituted isoxazole core with a methanamine side chain. As with any synthesized chemical entity intended for research or drug development, unambiguous structural confirmation is a cornerstone of quality control and regulatory compliance. Spectroscopic analysis provides the definitive data required to verify the molecular structure, identify impurities, and ensure batch-to-batch consistency.
This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the essential spectroscopic techniques used to characterize this compound. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus extends beyond mere data presentation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The molecular formula for the hydrochloride salt is C₁₀H₁₁ClN₂O, and its molecular weight is 210.66 g/mol .[1][2] The corresponding free base has a molecular formula of C₁₀H₁₀N₂O and a monoisotopic mass of 174.0793 Da.[3]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.
Expertise & Experience: Causality in Experimental Design
For a hydrochloride salt like this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the salt, and its residual proton signal (at ~2.50 ppm) does not typically interfere with the key aromatic or aliphatic signals of the analyte.[4] Furthermore, the acidic protons of the ammonium group (-NH₃⁺) are often observable in DMSO-d₆, providing valuable structural confirmation.
A standard suite of experiments is required for full characterization:
-
¹H NMR: To identify all unique proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: To identify all unique carbon environments.
-
2D NMR (COSY/HSQC): Though often considered secondary, experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for definitively assigning proton signals to their directly attached carbons and confirming proton-proton coupling relationships, thus validating the overall structural assignment.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[5] Modern spectrometers typically reference the residual solvent peak, but TMS can be added for ultimate precision.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of approximately 12-16 ppm.
-
Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential multiplication function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
-
¹³C NMR Acquisition:
-
Acquire data with proton decoupling to ensure that each unique carbon appears as a single sharp line.
-
Use a wider spectral width (0-200 ppm).
-
A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
Data Presentation: Predicted Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Data for (5-Phenylisoxazol-3-yl)methanamine in DMSO-d₆
| Atom Position(s) | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| Phenyl (C7-C11) | 7.50 - 8.00, m | 125.0 - 132.0 | Aromatic protons and carbons in a standard range. The specific substitution pattern will influence the exact shifts. |
| Isoxazole H (C4) | ~6.90, s | ~98.0 | The single proton on the isoxazole ring, appearing as a singlet. |
| Methylene (C1) | ~4.30, s (broad) | ~35.0 | Methylene group adjacent to the isoxazole ring and the ammonium group. The signal may be broadened by quadrupole effects from the nitrogen. |
| Ammonium (-NH₃⁺) | 8.50 - 9.00, s (broad) | N/A | The acidic protons of the ammonium salt, typically broad and exchangeable. |
| Isoxazole C (C3) | N/A | ~169.0 | Quaternary carbon of the isoxazole ring attached to the methylene group. |
| Isoxazole C (C5) | N/A | ~163.0 | Quaternary carbon of the isoxazole ring attached to the phenyl group. |
Note: These are estimated values. Actual experimental values may vary.
Visualization: NMR Analysis Workflow
References
- 1. (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride | C10H11ClN2O | CID 53444494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. (5-phenylisoxazol-3-yl)methanamine - CAS:154016-47-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 5. ijpcbs.com [ijpcbs.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of (5-Phenylisoxazol-3-yl)methanamine Hydrochloride: A Methodological Framework
This guide provides a comprehensive methodological framework for the determination and analysis of the crystal structure of (5-Phenylisoxazol-3-yl)methanamine hydrochloride. While a definitive crystal structure is not publicly available at the time of this writing, this document serves as a detailed protocol and interpretive guide for researchers, scientists, and drug development professionals seeking to undertake such a characterization. The principles and techniques described herein are grounded in established crystallographic and analytical practices.
Introduction: The Significance of Structural Elucidation
This compound is a molecule of interest within medicinal chemistry, belonging to the isoxazole class of heterocyclic compounds. Isoxazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The formation of a hydrochloride salt is a common and critical strategy in pharmaceutical development.[3][4][5][6][7] This process often enhances the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API).[4][5][6]
The three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates many of the physicochemical properties of a compound. Therefore, a thorough understanding of the crystal structure of this compound is paramount for its development as a potential therapeutic agent. Such knowledge allows for the rationalization of its physical properties, aids in polymorph screening, and is essential for intellectual property protection.
This guide will detail the necessary steps to synthesize, crystallize, and structurally characterize this compound, with a focus on single-crystal and powder X-ray diffraction techniques, supplemented by spectroscopic methods.
Synthesis and Crystallization: The Foundation of Structural Analysis
A plausible synthetic route to this compound, based on established isoxazole synthesis methodologies, is outlined below.[8][9] The key to successful crystal structure determination lies in the preparation of high-quality single crystals.
Proposed Synthesis of this compound
The synthesis could potentially be achieved through a multi-step process, beginning with the formation of the isoxazole ring, followed by functional group manipulation to introduce the methanamine side chain, and finally, salt formation with hydrochloric acid. A general approach involves the [3+2] cycloaddition reaction.[9][10]
Crystallization Protocol
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The following methods are commonly employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.
Experimental Insight: The choice of solvent is critical. A systematic screening of various solvents with different polarities is recommended. The presence of the hydrochloride salt suggests that polar solvents like methanol, ethanol, or water (or mixtures thereof) may be good starting points.
Structural Characterization: A Multi-faceted Approach
A combination of techniques is essential for a comprehensive structural characterization.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[11][12][13][14][15]
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[12]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[14] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11][15]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group.[12] The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.[12]
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used to analyze the bulk crystalline material.[16][][18][19][20] It is particularly useful for phase identification, purity assessment, and quality control.[][18]
Experimental Protocol:
-
Sample Preparation: The crystalline material is finely ground to a homogenous powder (particle size of ~10 µm).[16] The powder is then packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[16][18]
-
Data Analysis: The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase. This pattern can be compared to databases for phase identification or used to determine lattice parameters and assess crystallinity.[18][20]
Spectroscopic Characterization
Spectroscopic techniques provide complementary information about the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. For isoxazole derivatives, characteristic ring stretching vibrations are typically observed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular connectivity.[1][10][21]
Hypothetical Structural Analysis: Interpreting the Data
While experimental data is not available, we can anticipate the key structural features of this compound based on known chemical principles.
Crystallographic Data
The SCXRD analysis would yield a set of crystallographic parameters, which would be presented in a table similar to the one below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₁ClN₂O |
| Formula Weight | 210.66 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1029 |
| Z | 4 |
| Density (calculated) | 1.36 g/cm³ |
| R-factor (%) | < 5 |
Table 1: Hypothetical Crystallographic Data for this compound.
Molecular and Crystal Structure
The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Key features to analyze would include:
-
The planarity of the isoxazole and phenyl rings.
-
The conformation of the methanamine side chain.
-
The protonation of the amine group by the hydrochloric acid, forming an ammonium cation.
-
The extensive network of hydrogen bonds involving the ammonium group, the chloride anion, and potentially the oxygen and nitrogen atoms of the isoxazole ring. These hydrogen bonds are crucial in stabilizing the crystal lattice.
Experimental Workflow Diagram
The overall process for the structural determination of this compound can be visualized as follows:
Caption: Workflow for the structural characterization of this compound.
Conclusion
The structural elucidation of this compound is a critical step in its potential development as a pharmaceutical agent. A comprehensive approach, combining synthesis, crystallization, single-crystal and powder X-ray diffraction, and spectroscopic techniques, is necessary to fully characterize its solid-state properties. The methodologies and insights provided in this guide offer a robust framework for researchers to successfully determine and interpret the crystal structure of this and related compounds, ultimately facilitating the advancement of new therapeutic agents.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrochloride salt: Significance and symbolism [wisdomlib.org]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. livreblanc.silicon.fr [livreblanc.silicon.fr]
- 6. pharmainfonepal.com [pharmainfonepal.com]
- 7. itsreal.diamondbacklab.com [itsreal.diamondbacklab.com]
- 8. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 9. biolmolchem.com [biolmolchem.com]
- 10. sciarena.com [sciarena.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. fiveable.me [fiveable.me]
- 13. pulstec.net [pulstec.net]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. youtube.com [youtube.com]
- 16. rigaku.com [rigaku.com]
- 18. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 19. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 20. imf.ucmerced.edu [imf.ucmerced.edu]
- 21. jocpr.com [jocpr.com]
Foreword: The Isoxazole Scaffold - A Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity to engage in various non-covalent interactions allow it to serve as a versatile nucleus for designing therapeutic agents.[1][2] The inherent asymmetry and hydrogen bonding capabilities of the isoxazole moiety enable precise molecular recognition, making it an attractive component in the development of novel drugs targeting a wide array of diseases.[3][4]
This guide provides a comprehensive exploration of the diverse biological activities of isoxazole derivatives, moving beyond a simple catalog of effects to delve into the underlying mechanisms of action, critical structure-activity relationships (SAR), and the practical experimental methodologies used for their evaluation. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into this remarkable class of compounds.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents with improved efficacy and reduced side effects remains a paramount challenge.[5] Isoxazole derivatives have emerged as a promising class of compounds, demonstrating the ability to interfere with multiple pathways essential for tumor growth and survival.[2][6] Their mechanisms of action are diverse, ranging from the induction of apoptosis to the targeted inhibition of key enzymes involved in cell proliferation and signaling.[5][6]
Core Mechanisms of Antineoplastic Action
Isoxazole-based compounds exert their anticancer effects through several validated mechanisms:
-
Enzyme Inhibition: A primary strategy involves the inhibition of enzymes critical to cancer cell function. This includes protein kinases, which regulate cell signaling pathways, topoisomerases, which are essential for DNA replication, and aromatase, an enzyme involved in estrogen synthesis in certain breast cancers.[5][6]
-
Induction of Apoptosis: Many isoxazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[5][7] This is often achieved by disrupting mitochondrial function or by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[8]
-
Tubulin Polymerization Disruption: The mitotic spindle, composed of microtubules, is a critical target in cancer therapy. Certain isoxazole compounds can inhibit the polymerization of tubulin, the building block of microtubules, leading to cell cycle arrest and apoptosis.[6][7]
Visualizing the Mechanism: Kinase Inhibition Pathway
The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy. The following diagram illustrates how an isoxazole derivative can block a signaling cascade, preventing the phosphorylation of downstream targets and ultimately leading to apoptosis.
Caption: Kinase inhibition by an isoxazole derivative, leading to apoptosis.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the isoxazole scaffold has yielded key insights into the structural requirements for anticancer activity.
-
Substitution on Phenyl Rings: For isoxazoles with aryl substituents, the nature and position of groups on these rings are critical. Electron-withdrawing groups, such as chloro or trifluoromethyl, often enhance cytotoxic effects.[9][10]
-
Fused Ring Systems: Fusing the isoxazole ring with other heterocyclic structures, such as an indole, can create rigid scaffolds with potent activity.[9] Substitutions on the indole nitrogen (e.g., small alkyl groups) and the benzene ring portion (e.g., halogens) can further modulate this activity.[9]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the anticancer activity of selected isoxazole derivatives against various human cancer cell lines, expressed as the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Phenyl-isoxazole-carboxamide | Hep3B (Hepatocellular Carcinoma) | IC₅₀ | 5.96 ± 0.87 | [10] |
| Phenyl-isoxazole-carboxamide | MCF-7 (Breast Cancer) | IC₅₀ | 4.56 ± 2.32 | [10] |
| Indole-linked Isoxazole | MCF-7 (Breast Cancer) | IC₅₀ | 2.25 | [6] |
| Isoxazole-Carboxamide | HeLa (Cervical Cancer) | IC₅₀ | 15.48 (µg/mL) | [11] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method fundamental to in vitro screening of anticancer compounds. It measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the IC₅₀ value of an isoxazole derivative against a cancer cell line.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Isoxazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is dependent on the cell line's doubling time and the compound's expected mechanism.
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours. The rationale for this step is to allow viable cells to convert the MTT into formazan.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and some cancers. Isoxazole derivatives have demonstrated significant anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[3][12]
Core Mechanism: Selective COX-2 Inhibition
The primary mechanism for many anti-inflammatory isoxazoles is the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[13]
-
COX-1 vs. COX-2: COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. COX-2 is inducible and is upregulated at sites of inflammation.
-
Selective Inhibition: The therapeutic goal is to selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12][13] Valdecoxib, an isoxazole-containing drug, is a well-known selective COX-2 inhibitor.[4][12]
Visualizing the Mechanism: COX-2 Inhibition Pathway
This diagram shows how a selective isoxazole inhibitor blocks the production of pro-inflammatory prostaglandins at the site of inflammation.
Caption: Selective inhibition of the COX-2 enzyme by an isoxazole derivative.
Quantitative Data: In Vitro COX Enzyme Inhibition
The selectivity of an inhibitor is determined by comparing its IC₅₀ values for COX-1 and COX-2. A higher selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) indicates a more favorable profile.
| Compound ID | Target Enzyme | Activity Metric | Value (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| A13 | COX-1 | IC₅₀ | 64 | 4.63 | [13] |
| COX-2 | IC₅₀ | 13 | |||
| B2 | COX-1 | IC₅₀ | >4000 | 20.7 | [13] |
| COX-2 | IC₅₀ | 193 | |||
| C6 | COX-2 | IC₅₀ | 10 (µM) | - | [12] |
| Celecoxib (Standard) | COX-2 | IC₅₀ | 490 (µM) | - | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
Objective: To assess the ability of an isoxazole derivative to reduce acute inflammation in a rodent model.
Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The volume of the paw is measured over time, and the reduction in edema in treated animals compared to controls indicates anti-inflammatory activity.[14]
Materials:
-
Wistar or Sprague-Dawley rats (150-200g)
-
Isoxazole derivative
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Diclofenac sodium, Indomethacin)[14]
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Acclimatization & Grouping: Acclimatize animals for one week. Fast them overnight before the experiment with free access to water. Divide animals into groups (n=6): Control (vehicle), Standard, and Test (isoxazole derivative at various doses).
-
Compound Administration: Administer the test compound, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Inflammation Induction: Measure the initial paw volume ("0 hour" reading) of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the same paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection. The causality for this timing is that the inflammatory response peaks within this window.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[15] Isoxazole derivatives have a long history in this area, forming the core of sulfonamide antibiotics like sulfamethoxazole, and newer derivatives continue to show potent antibacterial and antifungal activity.[3][16][17]
Core Mechanisms and SAR
The antimicrobial action of isoxazoles can vary, but a key historical example is the inhibition of dihydropteroate synthetase by sulfamethoxazole, which blocks folic acid synthesis in bacteria. The structure-activity relationships for newer derivatives often depend on the specific substituents attached to the isoxazole core.[3] For example, studies have shown that the presence of methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring, and nitro or chlorine groups on a C-3 phenyl ring, can enhance antibacterial activity.[3] The incorporation of a thiophene moiety has also been shown to increase antimicrobial effects.[18]
Visualizing the Workflow: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for measuring the potency of new antimicrobial compounds.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antimicrobial Activity (MIC)
The following table presents MIC values for isoxazole derivatives against various pathogens. Lower values indicate higher potency.
| Pathogen | Compound Class | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| S. aureus | Benzo[d]isoxazole | 31.25 | Ampicillin | - | [19] |
| B. cereus | Benzo[d]isoxazole | 62.5 | Ampicillin | - | [19] |
| E. coli | Isoxazole Derivative | - | Ciprofloxacin | - | |
| C. albicans | Isoxazole Derivative | - | Fluconazole | - |
Note: Specific MIC values can be highly structure-dependent and vary between studies.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides a standardized method for quantifying the in vitro activity of an antimicrobial agent.[18]
Objective: To determine the MIC of an isoxazole derivative against bacterial and fungal strains.
Principle: A two-fold serial dilution of the compound is prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with a defined concentration of a microorganism. After incubation, growth is assessed either visually or by using a viability indicator.[18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Growth media (e.g., Tryptic Soy Broth (TSB) for bacteria, Sabouraud Dextrose Broth for fungi)
-
Isoxazole derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
2,3,5-triphenyl-tetrazolium chloride (TTC) solution (1% w/v), as a viability indicator for bacteria
-
Positive control (microbe + medium), negative control (medium only), and standard antibiotic (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Plate Preparation: Add 100 µL of growth medium to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the isoxazole stock solution (at 2x the highest desired concentration) to the first column of wells. Mix well and transfer 100 µL to the second column. Repeat this two-fold dilution across the plate, discarding 100 µL from the last column. This creates a concentration gradient.
-
Inoculum Preparation: Grow the microorganism overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well (except the negative control).
-
Incubation: Cover the plate and incubate for 24 hours at 37°C for bacteria or 24-48 hours at 30°C for fungi.
-
Growth Assessment:
-
Fungi: Assess the MIC by visually identifying the first well with no turbidity (no visible growth).
-
Bacteria: Add 20 µL of TTC solution to each well and incubate for an additional 2 hours.[18] The rationale is that viable bacteria will reduce the colorless TTC to red formazan. The MIC is the lowest concentration in the well that remains colorless.
-
-
Result Interpretation: The MIC value is recorded as the concentration of the compound in the first well showing no microbial growth.
Anticonvulsant & Neuroprotective Activities
Isoxazole derivatives have also shown significant potential in treating neurological disorders, particularly epilepsy.[4][20] Their activity often stems from the modulation of ion channels, which are fundamental to neuronal excitability.
Core Mechanism: Voltage-Gated Sodium Channel Blockade
A key mechanism for the anticonvulsant activity of some isoxazole derivatives is the blockade of voltage-gated sodium channels (NaV).[21] These channels are responsible for the rising phase of the action potential. By blocking them, the compounds can stabilize neuronal membranes, prevent repetitive firing, and reduce the spread of seizure activity.[21] Some derivatives have shown selectivity for specific sodium channel subtypes, such as NaV1.1, which may offer a more targeted therapeutic approach with fewer side effects.[21]
Visualizing the Mechanism: Sodium Channel Blockade
This diagram illustrates how an isoxazole derivative can prevent the influx of sodium ions, thereby inhibiting the generation of an action potential in a neuron.
Caption: Blockade of a voltage-gated sodium channel by an isoxazole derivative.
Quantitative Data: In Vivo Anticonvulsant Activity
The Maximal Electroshock (MES) test is a primary screening model for anticonvulsants. The ED₅₀ (median effective dose) represents the dose that protects 50% of animals from seizures. The Protective Index (PI) is the ratio of the toxic dose (TD₅₀) to the effective dose (ED₅₀), with higher values being more desirable.
| Compound ID | ED₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Target | Reference |
| Z-6b | 20.5 | 10.3 | NaV1.1 Blocker | [21] |
| Phenytoin (Standard) | - | - | NaV Blocker | [20] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
Objective: To determine the ED₅₀ of an isoxazole derivative in preventing MES-induced seizures in mice.
Principle: A supramaximal electrical stimulus applied to the cornea of a mouse induces a characteristic tonic seizure, including tonic extension of the hindlimbs. An effective anticonvulsant will prevent this tonic hindlimb extension.
Materials:
-
Male ICR mice (20-25g)
-
Isoxazole derivative and vehicle
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
Corneal electrodes
-
Electroshock apparatus
-
Electrolyte solution (e.g., saline with anesthetic)
Procedure:
-
Preparation: Administer the test compound, standard, or vehicle to groups of mice (n=8-10 per dose level) via the intended route (e.g., i.p. or p.o.).
-
Peak Effect Time: Wait for the time of peak drug effect, which must be determined in preliminary pharmacokinetic studies (typically 30-60 minutes for i.p. administration).
-
Stimulation: Apply a drop of electrolyte solution to the eyes to ensure good electrical contact and prevent injury.
-
Electroshock: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the animal for the presence or absence of tonic hindlimb extension for 10 seconds. The absence of this sign is defined as protection.
-
Data Analysis: The number of animals protected at each dose level is recorded. The ED₅₀ value and its 95% confidence intervals are calculated using probit analysis. This self-validating system requires a clear, binary endpoint (presence/absence of seizure) for robust statistical analysis.
Conclusion and Future Directions
Isoxazole derivatives represent a highly valuable and versatile class of compounds in drug discovery.[1] Their synthetic accessibility, coupled with their ability to modulate a wide range of biological targets, ensures their continued importance in the development of new medicines.[2][16] Future research will likely focus on the development of multi-targeted therapies, where a single isoxazole-based molecule is designed to interact with multiple disease-relevant targets, and on the application of green chemistry approaches to their synthesis.[2][22] The insights provided in this guide—from mechanistic understanding to practical evaluation protocols—are intended to empower researchers to effectively harness the therapeutic potential of the isoxazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. ijpca.org [ijpca.org]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 13. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]
- 21. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Deconvoluting the Pharmacological Landscape of (5-Phenylisoxazol-3-yl)methanamine hydrochloride: A Technical Guide to Target Identification and Validation
Abstract
The isoxazole scaffold is a privileged motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] This technical guide provides a comprehensive framework for elucidating the biological targets of the specific compound, (5-Phenylisoxazol-3-yl)methanamine hydrochloride. We will navigate the modern workflow of target identification, beginning with in silico prediction methodologies to generate hypotheses, followed by a detailed exploration of robust experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the mechanism of action of novel small molecules.
Introduction: The Isoxazole Moiety and the Quest for Specificity
The therapeutic potential of isoxazole-containing compounds is well-documented, underscoring their importance in pharmaceutical research.[1][2][3][4] However, a frequent challenge in drug discovery is the precise identification of the molecular targets through which a compound exerts its effects. Understanding this interaction is paramount for optimizing efficacy, predicting potential off-target effects, and ultimately ensuring clinical success. This guide focuses on this compound, a compound whose specific biological targets are not yet fully elucidated. Our approach will be a multi-pronged strategy, integrating computational predictions with established biochemical and cell-based validation techniques.
In Silico Target Prediction: Generating Actionable Hypotheses
The initial step in our target deconvolution journey is to leverage computational tools to predict potential protein targets. These in silico methods utilize the chemical structure of the molecule to identify proteins with which it is likely to interact.
Ligand-Based Approaches: Learning from the Known
Ligand-based methods operate on the principle that structurally similar molecules often bind to similar targets. By comparing this compound to vast databases of compounds with known biological activities, we can infer potential targets.
Key Databases and Tools:
-
ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing a wealth of structure-activity relationship (SAR) data.[5][6][7]
-
PubChem: A public repository of small molecules and their biological activities, which can be searched for structurally similar compounds.[8]
-
SwissTargetPrediction: A web server that predicts the most probable macromolecular targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.[9]
Workflow for Ligand-Based Target Prediction:
The canonical SMILES (Simplified Molecular Input Line Entry System) string for the parent compound, (5-Phenylisoxazol-3-yl)methanamine, is C1=CC=C(C=C1)C2=CC(=NO2)CN.[3][10] The hydrochloride salt is represented as C1=CC=C(C=C1)C2=CC(=NO2)CN.Cl.[1][10] This information is the key to unlocking the predictive power of the aforementioned databases.
A similarity search within these databases using the SMILES string will yield a list of known proteins that bind to structurally related molecules. The output is typically a ranked list of potential targets based on the similarity score.
Predicted Target Classes
Based on the isoxazole scaffold and the phenylmethanamine moiety, initial in silico predictions often point towards several major classes of proteins:
-
G-Protein Coupled Receptors (GPCRs): A large family of transmembrane receptors involved in a vast array of physiological processes.
-
Ion Channels: Pore-forming membrane proteins that regulate the flow of ions across the cell membrane.
-
Kinases: Enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrates.
-
Metabolic Enzymes: Proteins that catalyze the chemical reactions of metabolism. For instance, some phenylisoxazole derivatives are known inhibitors of xanthine oxidase.
It is crucial to approach these predictions as hypotheses that require rigorous experimental validation.
Experimental Target Validation: From Prediction to Proof
Once a list of potential targets is generated, the next phase involves experimentally confirming these interactions. A multi-tiered approach, starting with direct binding assays and progressing to cell-based functional assays, provides the most robust validation.
Affinity-Based Methods: Directly Capturing the Interaction
Affinity-based proteomics is a powerful technique to identify direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[9][10]
Experimental Workflow: Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
This method involves immobilizing the compound of interest onto a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then used to "pull down" interacting proteins from a cell lysate.
Detailed Protocol for AC-MS:
-
Probe Synthesis: Synthesize a derivative of (5-Phenylisoxazol-3-yl)methanamine with a suitable linker for immobilization. The linker attachment point should be at a position that does not interfere with the anticipated binding interactions.
-
Immobilization: Covalently attach the linker-modified compound to activated agarose or magnetic beads.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Enrichment: Incubate the cell lysate with the compound-immobilized beads. Include a control with beads that have not been conjugated to the compound to identify non-specific binders.
-
Washing: Thoroughly wash the beads to remove proteins that are not specifically bound to the compound.
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand, or by changing the pH or salt concentration.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).
Data Interpretation:
Proteins that are significantly enriched in the compound-bead pulldown compared to the control beads are considered potential direct targets.
Label-Free Methods: An Alternative Approach
Label-free methods avoid the chemical modification of the compound, which can sometimes alter its binding properties.
Drug Affinity Responsive Target Stability (DARTS):
This technique relies on the principle that the binding of a small molecule to its target protein can increase the protein's stability and make it more resistant to proteolysis.[9][11]
Experimental Workflow for DARTS:
Detailed Protocol for DARTS:
-
Lysate Treatment: Treat aliquots of cell lysate with either this compound or a vehicle control (e.g., DMSO).
-
Protease Digestion: Subject both the treated and control lysates to limited digestion with a protease (e.g., thermolysin).
-
Analysis: Analyze the digestion products by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
Data Interpretation:
Proteins that show increased resistance to proteolysis in the presence of the compound are potential targets.
Cell-Based Functional Assays: Confirming Biological Relevance
Once direct binding is established, it is essential to determine if this interaction leads to a functional consequence in a cellular context. The choice of assay depends on the predicted target class.
GPCR and Ion Channel Modulation Assays:
Functional assays for GPCRs and ion channels often measure changes in intracellular second messengers or ion flux.
Table 1: Common Cell-Based Functional Assays
| Target Class | Assay Principle | Readout |
| Gq-coupled GPCRs | Measurement of intracellular calcium mobilization | Fluorescence (e.g., using Fluo-4 AM) |
| Gs-coupled GPCRs | Measurement of cyclic AMP (cAMP) production | Luminescence (e.g., GloSensor) or FRET |
| Gi-coupled GPCRs | Measurement of inhibition of cAMP production | Luminescence or FRET |
| Ion Channels | Measurement of ion flux or membrane potential changes | Fluorescence (e.g., FLIPR assays) |
Experimental Protocol: Calcium Flux Assay for Gq-coupled GPCRs:
-
Cell Culture: Plate cells expressing the candidate Gq-coupled GPCR in a microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Measure the change in fluorescence over time using a plate reader (e.g., a FLIPR instrument).[12] An increase in fluorescence indicates an agonistic effect, while a decrease in the response to a known agonist suggests an antagonistic effect.
Conclusion: A Pathway to Understanding Mechanism of Action
The identification of the biological targets of this compound is a critical step in its development as a potential therapeutic agent. The integrated approach outlined in this guide, combining robust in silico prediction with rigorous experimental validation, provides a clear and effective path to elucidating its mechanism of action. By systematically applying these methodologies, researchers can gain a deeper understanding of the compound's pharmacology, paving the way for its rational optimization and clinical application.
References
- 1. chemscene.com [chemscene.com]
- 2. yspharmatech.lookchem.com [yspharmatech.lookchem.com]
- 3. (5-Phenylisoxazol-3-yl)methylamine | C10H10N2O | CID 5200315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prediction of compound-target interaction using several artificial intelligence algorithms and comparison with a consensus-based strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (5-Methyl-3-phenyl-4-isoxazolyl)methylamine | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Benzodioxole-5-methanamine, alpha-(phenylmethyl)-, hydrochloride | C15H16ClNO2 | CID 201579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SwissTargetPrediction [swisstargetprediction.ch]
- 10. (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride | C10H11ClN2O | CID 53444494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (5-phenylisoxazol-3-yl)methanamine - CAS:154016-47-4 - Sunway Pharm Ltd [3wpharm.com]
- 12. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility and stability of (5-Phenylisoxazol-3-yl)methanamine hydrochloride
An In-depth Technical Guide to the Solubility and Stability of (5-Phenylisoxazol-3-yl)methanamine Hydrochloride
Abstract
This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and agrochemical research.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development, especially in the context of drug discovery and formulation. This guide provides a detailed examination of the aqueous solubility and degradation profile of this compound. It outlines field-proven experimental protocols for characterization, explains the chemical principles governing its behavior, and offers insights into developing robust analytical methods for its quantification and stability assessment.
Introduction and Physicochemical Profile
This compound is the salt form of a primary amine containing a 5-phenyl-substituted isoxazole core. The hydrochloride salt form is typically utilized to enhance aqueous solubility and improve handling characteristics compared to the free base.[2] Its utility as a synthetic intermediate stems from the versatile reactivity of the aminomethyl group and the specific physicochemical properties conferred by the phenylisoxazole scaffold.[1]
The molecule's structure, comprising a weakly basic primary amine, an aromatic phenyl group, and a potentially labile isoxazole ring, dictates its solubility and stability characteristics. Understanding these properties is a critical first step in any research or development workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClN₂O | [3][4] |
| Molecular Weight | 210.66 g/mol | [3][4] |
| CAS Number | 1187928-65-9 | [3][4] |
| Appearance | White solid | [1] |
| Purity | ≥97-99% (by HPLC) | [1][5] |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | [3] |
| Computed logP | 2.22 | [3] |
| Recommended Storage | 2-8°C, Sealed in dry conditions | [3][5] |
Aqueous Solubility Profile
The aqueous solubility of this compound is fundamentally governed by the pH of the medium. As the hydrochloride salt of a weak base, its solubility is significantly higher in acidic environments where the primary amine group is protonated (R-CH₂-NH₃⁺), enhancing its interaction with water. As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium shifts towards the un-ionized, less soluble free base (R-CH₂-NH₂), which can lead to precipitation.[6][7] This pH-dependent behavior is a critical consideration for applications ranging from reaction chemistry to oral drug formulation.[8]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining equilibrium solubility.[9] The protocol below describes a robust workflow for assessing the solubility of the title compound across a physiologically relevant pH range.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., 50 mM phosphate or citrate) at various pH levels, such as pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH).
-
Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume (e.g., 2 mL) of each buffer. The amount added should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Caption: Workflow for pH-dependent solubility determination.
Expected Solubility Profile
The quantitative data from the shake-flask experiment will generate a pH-solubility profile. The results are expected to show high solubility at low pH, which decreases as the pH rises.
Table 2: Representative pH-Solubility Profile
| pH of Medium | Expected Solubility Trend | Rationale |
| 1.2 - 4.0 | High | Amine group is fully protonated (R-NH₃⁺). |
| 4.5 - 6.8 | Moderate to Low | Approaching the pKa, a mixture of ionized and free base forms exists. |
| > 7.0 | Low / Very Low | The compound exists predominantly as the less soluble free base (R-NH₂). |
Stability Profile
Assessing the stability of this compound involves evaluating its robustness in both the solid state and in solution under various stress conditions.[10] These studies are essential for identifying potential degradation pathways, determining appropriate storage conditions, and developing stability-indicating analytical methods.[11]
Solid-State Stability
In the solid state, hydrochloride salts of weak bases can be susceptible to disproportionation, particularly under conditions of high humidity and temperature.[12][13] This process involves the conversion of the salt back to its free base and gaseous HCl, which can alter the material's physical and chemical properties.[12][14]
-
Key Risks:
-
Disproportionation: Exposure to moisture can facilitate the conversion to the less stable free base.[13][15]
-
Thermal Degradation: High temperatures can lead to decomposition or loss of HCl.[14]
-
Photostability: While less common for salts, exposure to UV/Visible light should be assessed as a potential degradation factor.
-
Solution Stability and Forced Degradation
Forced degradation studies are accelerated experiments designed to predict the primary degradation pathways of a compound.[11] For this compound, the main points of structural vulnerability are the isoxazole ring and the primary amine.
-
Isoxazole Ring Lability: The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage. This degradation is most pronounced under basic conditions (base-catalyzed hydrolysis), leading to ring-opening.[16][17] The ring is generally stable under acidic and neutral pH conditions at ambient temperatures.[16] Photochemical degradation under UV irradiation is another known pathway for isoxazole ring cleavage.[18][19][20]
-
Amine Oxidation: Primary amines can be susceptible to oxidative degradation, forming species such as N-oxides or hydroxylamines.[11][21]
Experimental Protocol: Forced Degradation Study
This protocol outlines the typical stress conditions used to map the degradation profile of the compound in solution. A stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), is required for analysis.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution in neutral water) should be run in parallel.
-
Acid Hydrolysis: 0.1 M HCl, incubated at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, incubated at room temperature for 2-8 hours (expect rapid degradation).[16]
-
Oxidation: 3% H₂O₂, incubated at room temperature for 24 hours.
-
Thermal: Heat the solution in neutral water at 60°C for 48 hours.
-
Photolytic: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).
-
-
Sample Quenching: After incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all samples by LC-MS to separate the parent compound from its degradation products. The mass spectrometer is used to obtain the mass-to-charge ratio (m/z) of the degradants, providing crucial clues to their structures.
Caption: Workflow for a forced degradation study.
Predicted Degradation Pathways
Based on the known chemistry of isoxazoles and amines, two primary degradation pathways are anticipated.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 13608-55-4: (3-phenylisoxazol-5-yl)methanamine hydroch… [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride | C10H11ClN2O | CID 53444494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. yspharmatech.lookchem.com [yspharmatech.lookchem.com]
- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. www3.paho.org [www3.paho.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. nanobioletters.com [nanobioletters.com]
- 18. researchgate.net [researchgate.net]
- 19. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isoxazole - Wikipedia [en.wikipedia.org]
- 21. pure.hw.ac.uk [pure.hw.ac.uk]
Technischer Leitfaden zur Derivatisierung von (5-Phenylisoxazol-3-yl)methanamin-Hydrochlorid für das Screening
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieser Leitfaden bietet eine detaillierte technische Untersuchung der strategischen Derivatisierung von (5-Phenylisoxazol-3-yl)methanamin-Hydrochlorid zur Erstellung von Substanzbibliotheken für das Hochdurchsatz-Screening (HTS). Als Senior Application Scientist werde ich Sie durch die zugrunde liegenden chemischen Prinzipien, bewährte Protokolle und strategische Überlegungen zur Maximierung der molekularen Vielfalt und zur Identifizierung potenzieller Wirkstoffkandidaten führen.
Strategische Bedeutung des (5-Phenylisoxazol-3-yl)methanamin-Gerüsts
Der Isoxazolring ist eine anerkannte "privilegierte Struktur" in der medizinischen Chemie.[1][2][3][4] Seine einzigartigen elektronischen Eigenschaften, seine metabolische Stabilität und seine Fähigkeit, an verschiedenen nicht-kovalenten Wechselwirkungen teilzunehmen, haben ihn zu einem Eckpfeiler bei der Entwicklung neuartiger therapeutischer Wirkstoffe gemacht.[1][2][3] Das (5-Phenylisoxazol-3-yl)methanamin-Gerüst bietet mit seinem primären Amin einen zugänglichen und vielseitigen Ansatzpunkt für die Derivatisierung. Diese primäre Aminogruppe ermöglicht eine Reihe robuster und gut charakterisierter chemischer Transformationen, die sich ideal für die parallele Synthese und die Erstellung von diversitätsorientierten Substanzbibliotheken eignen.
Die strategische Bedeutung der Derivatisierung dieses spezifischen Gerüsts liegt in der Möglichkeit, den chemischen Raum um einen Kern zu erweitern, der bereits in einer Vielzahl von biologisch aktiven Molekülen, einschließlich entzündungshemmender, krebsbekämpfender und antimikrobieller Wirkstoffe, validiert wurde.[5][6][7]
Strategien zur Derivatisierung für die Bibliotheksynthese
Die primäre Aminogruppe von (5-Phenylisoxazol-3-yl)methanamin ist der primäre Angriffspunkt für die Derivatisierung. Zwei hochzuverlässige und für die Parallelsynthese geeignete Methoden sind die N-Acylierung und die reduktive Aminierung.
N-Acylierung: Einführung von Amid-Diversität
Die N-Acylierung ist eine robuste Methode zur Bildung von Amidbindungen, die in pharmazeutischen Wirkstoffen allgegenwärtig sind.[8][9] Diese Reaktion ermöglicht die Einführung einer breiten Palette von Carbonsäuren, die die sterischen und elektronischen Eigenschaften sowie das Wasserstoffbrückenbindungspotenzial des Moleküls systematisch verändern.
Kausale Begründung der experimentellen Entscheidungen: Die Wahl der Kupplungsreagenzien und Bedingungen ist entscheidend für den Erfolg in einem Hochdurchsatz-Format. Die Verwendung von Carbodiimid-basierten Reagenzien in Kombination mit Additiven wie Oxyma Pure minimiert die Bildung von Nebenprodukten und gewährleistet hohe Umsatzraten bei Raumtemperatur, was für die Automatisierung entscheidend ist.[8] Die Aufreinigung auf fester Phase (SPE) ist integriert, um überschüssige Reagenzien und Nebenprodukte effizient zu entfernen, was zu reinen Verbindungen für das Screening führt.
Experimentelles Protokoll: Parallele N-Acylierung in einer 96-Well-Platte
-
Vorbereitung der Stammlösungen:
-
(5-Phenylisoxazol-3-yl)methanamin-Hydrochlorid-Stammlösung (0,1 M in DMSO).
-
Triethylamin (TEA)-Stammlösung (0,3 M in DMSO).
-
Carbonsäure-Bibliothek (jeweils 0,15 M in DMSO in einer separaten 96-Well-Platte).
-
Oxyma Pure/DIC (Diisopropylcarbodiimid)-Kupplungsreagenz-Stammlösung (0,1 M Oxyma Pure und 0,15 M DIC in DMSO).
-
-
Reaktionsaufbau (in einer 96-Well-Reaktionsplatte):
-
Zu jeder Vertiefung 20 µL der (5-Phenylisoxazol-3-yl)methanamin-Hydrochlorid-Stammlösung (2 µmol) geben.
-
20 µL der TEA-Stammlösung (6 µmol) zugeben, um das Hydrochlorid zu neutralisieren.
-
20 µL der entsprechenden Carbonsäure-Lösung (3 µmol) aus der Bibliotheksplatte zugeben.
-
Die Reaktion durch Zugabe von 20 µL der Oxyma Pure/DIC-Stammlösung (2 µmol Oxyma/3 µmol DIC) starten.
-
-
Reaktionsbedingungen:
-
Die Platte mit einem Deckel verschließen und bei Raumtemperatur 16 Stunden lang auf einem Plattenschüttler schütteln.
-
-
Aufarbeitung und Isolierung:
-
Die Reaktionsmischungen mit 100 µL DMSO verdünnen.
-
Die resultierenden Amide können direkt für das Screening verwendet oder durch präparative HPLC weiter aufgereinigt werden, um eine höhere Reinheit zu gewährleisten.[10]
-
Diagramm des N-Acylierungs-Workflows
Bildunterschrift: Workflow für die parallele N-Acylierung.
Reduktive Aminierung: Erzeugung von sekundären Aminen
Die reduktive Aminierung ist eine äußerst effiziente Methode zur Bildung von C-N-Bindungen und zur Umwandlung des primären Amins in eine vielfältige Reihe von sekundären Aminen.[5][6] Diese Eintopfreaktion, bei der ein Aldehyd oder Keton mit dem Amin kondensiert und das resultierende Imin in situ reduziert wird, ist ideal für die Bibliotheksynthese.[5]
Kausale Begründung der experimentellen Entscheidungen: Die Verwendung von Natriumtriacetoxyborhydrid (STAB) als Reduktionsmittel ist vorteilhaft, da es mild genug ist, um Aldehyde und Ketone in Gegenwart des Amins nicht zu reduzieren, aber reaktiv genug, um das gebildete Imin effizient zu reduzieren.[11] Die Durchführung der Reaktion in Methanol ermöglicht eine gute Löslichkeit der meisten Reaktanten und Reagenzien. Das Protokoll ist für ein 96-Well-Plattenformat optimiert, um einen hohen Durchsatz zu ermöglichen.[12]
Experimentelles Protokoll: Parallele reduktive Aminierung in einer 96-Well-Platte [adaptiert von[12]]
-
Vorbereitung der Stammlösungen:
-
(5-Phenylisoxazol-3-yl)methanamin-Hydrochlorid-Stammlösung (0,1 M in Methanol).
-
Triethylamin (TEA)-Stammlösung (0,1 M in Methanol).
-
Aldehyd/Keton-Bibliothek (jeweils 0,15 M in Methanol in einer separaten 96-Well-Platte).
-
Natriumtriacetoxyborhydrid (STAB) als Feststoff.
-
-
Reaktionsaufbau (in einer 96-Well-Reaktionsplatte):
-
Zu jeder Vertiefung 200 µL der (5-Phenylisoxazol-3-yl)methanamin-Hydrochlorid-Stammlösung (20 µmol) geben.
-
200 µL der TEA-Stammlösung (20 µmol) zugeben.
-
200 µL der entsprechenden Aldehyd/Keton-Lösung (30 µmol) aus der Bibliotheksplatte zugeben.
-
Vorsichtig ca. 8,5 mg STAB (40 µmol) zu jeder Vertiefung geben.
-
-
Reaktionsbedingungen:
-
Die Platte mit einem Deckel verschließen und bei Raumtemperatur 24 Stunden lang auf einem Plattenschüttler schütteln.
-
-
Aufarbeitung und Isolierung:
-
Die Reaktion durch Zugabe von 100 µL gesättigter wässriger Natriumbicarbonatlösung quenchen.
-
Mit 500 µL Dichlormethan extrahieren.
-
Die organische Phase abtrennen (kann automatisiert werden) und das Lösungsmittel unter Vakuum entfernen.
-
Der Rückstand kann in DMSO für das Screening gelöst werden.
-
Diagramm des reduktiven Aminierungs-Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The Isoxazole Ring and Its N-Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gctlc.org [gctlc.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. citedrive.com [citedrive.com]
- 10. Library Synthesis - Enamine [enamine.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. synplechem.com [synplechem.com]
Methodological & Application
Unlocking the Potential of (5-Phenylisoxazol-3-yl)methanamine hydrochloride in Drug Discovery: A Guide for Researchers
The isoxazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1][2][3] Within this privileged heterocyclic family, (5-Phenylisoxazol-3-yl)methanamine hydrochloride emerges as a compound of significant interest for drug discovery programs. Its unique structural features present a promising starting point for the development of novel therapeutics across various disease areas, including oncology, inflammation, and neurodegenerative disorders.[3] This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols to effectively harness the potential of this compound in their research endeavors.
Introduction to this compound: A Privileged Scaffold
This compound belongs to the 3-amino-5-arylisoxazole class of compounds. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets.[2] The phenyl substituent at the 5-position and the aminomethyl group at the 3-position provide key anchor points for molecular recognition and allow for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 1187928-65-9 | [4] |
| Molecular Formula | C₁₀H₁₁ClN₂O | [5] |
| Molecular Weight | 210.66 g/mol | [5] |
| Appearance | Solid (form may vary) | |
| Storage | 2-8°C, sealed in a dry environment | [4] |
Potential Therapeutic Applications and Mechanisms of Action
While specific biological targets for this compound are not yet extensively documented in publicly available literature, the broader class of isoxazole derivatives has demonstrated a wide array of pharmacological activities. This suggests several promising avenues for investigation.
Protein Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. Numerous isoxazole-containing compounds have been identified as potent kinase inhibitors.[1][6] The structural motif of this compound makes it an attractive candidate for screening against various kinase families.
Potential Kinase Targets and Signaling Pathways:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, making them key targets in cancer therapy.
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, RET, and TrkA, which play crucial roles in angiogenesis, cell growth, and survival.[1]
-
Casein Kinase 1 (CK1): A regulator of numerous cellular processes, including circadian rhythms and Wnt signaling.[6]
Caption: Potential kinase targets for this compound.
Anticancer Activity
Beyond specific kinase inhibition, isoxazole derivatives have demonstrated broad anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.[7] Therefore, evaluating the cytotoxic effects of this compound on a panel of cancer cell lines is a logical first step.
Antioxidant Activity
Some isoxazole derivatives have shown potent antioxidant properties.[1] Oxidative stress is implicated in a multitude of diseases, making compounds with radical scavenging capabilities valuable therapeutic leads.
Experimental Protocols
The following protocols provide a framework for the initial characterization and screening of this compound.
General Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol offers a sensitive method for measuring the direct phosphorylation of a substrate by a kinase.[1]
Materials:
-
Target kinase (e.g., CDK1/Cyclin B, VEGFR2)
-
Substrate peptide or protein
-
[γ-³³P]ATP
-
Non-radioactive ("cold") ATP
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose filter plates
-
0.5% Phosphoric acid wash buffer
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Kinase Reaction:
-
In the wells of a microplate, add 5 µL of the diluted test compound or vehicle (DMSO) as a control.
-
Add 10 µL of the kinase-substrate mixture.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 10 µL of a solution containing [γ-³³P]ATP and cold ATP.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
-
Stopping the Reaction and Washing:
-
Stop the reaction by adding an equal volume of stop buffer (e.g., 1% phosphoric acid).
-
Transfer the reaction mixture to the wells of a P81 phosphocellulose filter plate.
-
Wash the plate multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Detection and Data Analysis:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Measure the radioactivity using a microplate scintillation counter.
-
The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.
-
Caption: Workflow for a radiometric kinase inhibition assay.
Cell Viability Assay (MTS Assay)
This colorimetric assay is a rapid and sensitive method for determining the number of viable cells in a culture by measuring the reduction of a tetrazolium salt (MTS) to a colored formazan product by metabolically active cells.[2]
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent (containing PES)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTS Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a humidified incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a multi-well spectrophotometer.
-
Subtract the background absorbance from wells containing medium only.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.[8]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a stock solution of the test compound and the positive control in methanol. Create serial dilutions.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the test compound or control solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Conclusion and Future Directions
This compound represents a valuable chemical entity for hit-to-lead and lead optimization campaigns in drug discovery. The protocols outlined in this guide provide a solid foundation for initiating the biological characterization of this compound. Based on the extensive literature on isoxazole derivatives, it is plausible that this compound will exhibit interesting activity as a kinase inhibitor, an anticancer agent, or an antioxidant. Further investigations should focus on target identification and validation, as well as comprehensive SAR studies to unlock the full therapeutic potential of this promising scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, CasNo.1187928-65-9 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]
- 5. (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride | C10H11ClN2O | CID 53444494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Versatile Synthon: Application of (5-Phenylisoxazol-3-yl)methanamine hydrochloride in the Synthesis of Novel Agrochemical Candidates
Abstract
The isoxazole moiety is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and contribution to the biological activity of fungicides, herbicides, and insecticides.[1][2] This application note explores the utility of (5-Phenylisoxazol-3-yl)methanamine hydrochloride, a key building block, in the synthesis of potential next-generation crop protection agents. We will delve into the synthetic versatility of this primary amine and provide a detailed, field-proven protocol for its derivatization into N-substituted amide analogs, a class of compounds with demonstrated fungicidal potential.[1] This guide is intended for researchers and scientists in the agrochemical and pharmaceutical industries, offering insights into the strategic application of this valuable synthon.
Introduction: The Significance of the Phenylisoxazole Scaffold in Agrochemical Design
The phenylisoxazole core is a privileged structure in medicinal and agrochemical chemistry. Its rigid, five-membered heterocyclic structure, featuring both nitrogen and oxygen atoms, allows for specific spatial arrangements of substituents that can lead to high-affinity interactions with biological targets. The presence of the phenyl group at the 5-position can enhance molecular stability and promote favorable interactions within the active sites of target enzymes or receptors.
This compound serves as a versatile starting material for introducing this valuable scaffold into a variety of molecular architectures. The primary amine functionality at the 3-position is a reactive handle for a wide range of chemical transformations, most notably the formation of amides, ureas, sulfonamides, and other derivatives. These functional groups are prevalent in a multitude of commercialized agrochemicals.
Synthetic Strategy: Leveraging the Amine for Agrochemical Derivatization
The primary amine of (5-Phenylisoxazol-3-yl)methanamine is a nucleophilic center that readily reacts with electrophilic partners. This reactivity is the foundation for its application in agrochemical synthesis. A common and highly effective strategy is the acylation of the amine to form amide bonds. Amide functionalities are present in a wide array of fungicides, where they often play a crucial role in binding to the target protein.
In this application note, we will focus on a representative synthetic protocol: the reaction of (5-Phenylisoxazol-3-yl)methanamine with a substituted benzoyl chloride to yield a novel N-((5-phenylisoxazol-3-yl)methyl)benzamide derivative. This class of compounds is of significant interest for screening as potential fungicides.
Logical Workflow for Synthesis
Caption: Synthetic workflow for the preparation of a candidate agrochemical.
Detailed Experimental Protocol: Synthesis of N-((5-phenylisoxazol-3-yl)methyl)-4-chlorobenzamide
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative N-((5-phenylisoxazol-3-yl)methyl)benzamide derivative.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Notes |
| This compound | 1187928-65-9 | 210.66 | Starting material |
| 4-Chlorobenzoyl chloride | 122-01-0 | 175.01 | Acylating agent |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Base, HCl scavenger |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Reaction solvent |
| Sodium Bicarbonate (NaHCO₃), saturated solution | 144-55-8 | 84.01 | For aqueous workup |
| Brine, saturated solution | 7647-14-5 | 58.44 | For aqueous workup |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | Drying agent |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction and chromatography |
| Hexanes | 110-54-3 | 86.18 | For chromatography |
Step-by-Step Procedure:
-
Preparation of the Free Amine:
-
In a 100 mL round-bottom flask, dissolve this compound (2.11 g, 10.0 mmol) in deionized water (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution reaches 10-11.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (5-Phenylisoxazol-3-yl)methanamine as a pale yellow oil. The free amine should be used immediately in the next step.
-
-
Amide Formation:
-
Dissolve the freshly prepared (5-Phenylisoxazol-3-yl)methanamine (1.74 g, 10.0 mmol) in anhydrous dichloromethane (40 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (2.1 mL, 15.0 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-chlorobenzoyl chloride (1.93 g, 11.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add the 4-chlorobenzoyl chloride solution dropwise to the stirred amine solution over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-((5-phenylisoxazol-3-yl)methyl)-4-chlorobenzamide as a white solid.
-
Characterization of the Final Product:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the amide bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point (MP): To assess the purity of the crystalline solid.
Structure-Activity Relationship (SAR) Insights and Future Directions
The synthesized N-((5-phenylisoxazol-3-yl)methyl)-4-chlorobenzamide is a lead compound for further optimization. The following modifications can be explored to potentially enhance its agrochemical activity:
-
Substitution on the Phenyl Ring of the Benzamide Moiety: Introducing different electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk of the molecule, influencing its binding to the target site.
-
Substitution on the Phenyl Ring of the Isoxazole Moiety: Modifications to this ring can also impact the overall lipophilicity and electronic nature of the compound.
-
Variation of the Linker: While this protocol focuses on an amide linkage, exploring other functionalities such as ureas, sulfonamides, or reversed amides could lead to compounds with different modes of action or improved properties.
Logical Relationship of SAR Exploration
Caption: Structure-Activity Relationship (SAR) exploration pathways.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemical candidates. Its readily available primary amine functionality allows for straightforward derivatization into a wide range of compound classes. The protocol detailed herein for the synthesis of an N-substituted benzamide derivative provides a robust and reproducible method for generating lead compounds for fungicidal screening programs. Further exploration of the structure-activity relationships of these derivatives holds significant promise for the discovery of next-generation crop protection agents with improved efficacy and environmental profiles.
References
Protocol for coupling (5-Phenylisoxazol-3-yl)methanamine hydrochloride with carboxylic acids
Efficient Amide Bond Formation: A Guide to Coupling (5-Phenylisoxazol-3-yl)methanamine Hydrochloride with Carboxylic Acids
Authored by: Gemini, Senior Application Scientist
Publication Date: December 31, 2025
Abstract
This comprehensive application note provides a detailed guide for the successful coupling of this compound with a variety of carboxylic acids. Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development. This document navigates the fundamental principles of carboxylic acid activation and outlines two robust, field-proven protocols utilizing common coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the highly efficient uronium salt, HATU. We delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and offer a troubleshooting guide to empower researchers in synthesizing novel amide derivatives of this valuable isoxazole-based scaffold.
Introduction: The Importance of the Isoxazole Scaffold and Amide Coupling
The (5-Phenylisoxazol-3-yl)methanamine moiety is a privileged scaffold in modern drug discovery, appearing in numerous compounds with diverse biological activities. The ability to reliably couple this primary amine with various carboxylic acids is critical for building molecular complexity and exploring structure-activity relationships (SAR).
Directly reacting a carboxylic acid with an amine is generally inefficient, as it results in a non-productive acid-base reaction forming a stable salt.[1] Therefore, the synthesis of amides necessitates the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group, making it susceptible to nucleophilic attack by the amine.[2]
This guide provides the necessary theoretical background and practical protocols for researchers to confidently and successfully perform these critical coupling reactions.
Figure 1: General Coupling Reaction
Key Reactant Properties:
| Compound | Formula | Molecular Weight | Form |
| This compound | C₁₀H₁₁ClN₂O | 210.66 g/mol | Solid (hydrochloride salt) |
Data sourced from PubChem CID 53444494.[3]
Core Principles & Reagent Selection
The success of an amide coupling reaction hinges on the choice of the "coupling reagent," which facilitates the activation of the carboxylic acid. Two of the most reliable and widely used classes of reagents are carbodiimides and uronium/aminium salts.
2.1 Carbodiimide-Mediated Coupling (EDC/NHS)
Carbodiimides, such as EDC, are "zero-length" crosslinkers that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is susceptible to nucleophilic attack by the amine.
Mechanism Insight: The O-acylisourea intermediate is unstable in aqueous solutions and can rearrange to a non-reactive N-acylurea byproduct or hydrolyze back to the starting carboxylic acid.[5][6] To mitigate this and improve efficiency, an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is almost always included. NHS rapidly traps the O-acylisourea to form a more stable, amine-reactive NHS ester, which then cleanly reacts with the amine to form the desired amide.[5][7]
Why EDC? We recommend 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) over its counterpart, Dicyclohexylcarbodiimide (DCC), because the urea byproduct formed from EDC is water-soluble, facilitating much easier purification via a simple aqueous workup.[6][8] The dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble and often requires filtration, which can be cumbersome.[8]
2.2 Uronium/Aminium Salt-Mediated Coupling (HATU)
Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful and efficient coupling reagents available.[8] They react with the carboxylate (formed by deprotonation with a base) to generate a highly reactive OAt-active ester. This species reacts rapidly with the amine to form the amide bond with high efficiency and typically with very low levels of racemization for chiral carboxylic acids.[2][8]
Critical Role of Base: HATU-mediated couplings require a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIEA, or Hünig's base), for two key reasons:
-
To deprotonate the carboxylic acid, forming the carboxylate nucleophile that initiates the reaction.
-
To scavenge the acid released during the reaction, driving the equilibrium towards product formation.[1]
2.3 A Critical Note on the Amine Hydrochloride Salt
The starting material, (5-Phenylisoxazol-3-yl)methanamine hydrochloride , is an ammonium salt. The primary amine is protonated and therefore not nucleophilic. It is essential to add at least one equivalent of a base to neutralize the hydrochloride salt and liberate the free, reactive primary amine in situ. This is in addition to any base required by the coupling reagent's mechanism itself.
Reagent Selection Summary
| Reagent System | Pros | Cons | Best For |
| EDC / NHS | Cost-effective; Water-soluble byproducts; Milder conditions. | Slower reaction times; Can be less effective for hindered substrates. | General purpose synthesis, large-scale reactions, aqueous-compatible chemistry. |
| HATU / DIEA | Extremely fast and high-yielding; Low racemization; Effective for difficult couplings. | Higher cost; Byproducts require chromatographic removal. | Time-sensitive projects, precious substrates, sterically hindered acids or amines.[8][9] |
Experimental Protocols & Methodologies
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
3.1 General Workflow
The overall process for both protocols follows a similar path from reagent preparation to final product purification.
Caption: General experimental workflow for amide coupling.
3.2 Protocol 1: EDC/NHS Coupling
This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.
Materials:
-
This compound
-
Carboxylic Acid of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Stoichiometry Table:
| Reagent | Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Limiting Reagent |
| (5-Phenylisoxazol-3-yl)methanamine HCl | 1.1 | Nucleophile |
| EDC | 1.2 | Coupling Reagent |
| NHS | 1.2 | Activator/Stabilizer |
| DIEA or TEA | 1.2 - 1.5 | Base (to neutralize HCl salt) |
Step-by-Step Procedure:
-
Acid Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.[10]
-
Amine Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add the base (DIEA or TEA, 1.2-1.5 eq) and vortex briefly.
-
Add the amine/base solution dropwise to the activated carboxylic acid mixture from Step 3.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM. b. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), and finally with brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel or by preparative HPLC.
3.3 Protocol 2: HATU Coupling
This protocol is ideal for rapid, high-efficiency couplings, especially for challenging or precious substrates.
Materials:
-
This compound
-
Carboxylic Acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Stoichiometry Table:
| Reagent | Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Limiting Reagent |
| (5-Phenylisoxazol-3-yl)methanamine HCl | 1.1 | Nucleophile |
| HATU | 1.1 | Coupling Reagent |
| DIEA | 2.5 - 3.0 | Base (for HCl salt + HATU activation) |
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq). Dissolve in anhydrous DMF to a concentration of 0.1-0.2 M.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Reaction Initiation: Add DIEA (2.5-3.0 eq) to the carboxylic acid/HATU mixture and stir for 1-2 minutes.[1] A color change may be observed.
-
Immediately add the amine solution from Step 2 to the activated mixture.
-
Reaction: Stir the reaction at room temperature. These reactions are often very fast, typically completing in 30-90 minutes.[1] Monitor progress by TLC or LC-MS.
-
Workup: a. Once complete, dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 times) and brine (1 time). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mechanistic Overview Diagram
The following diagram illustrates the key intermediates in both the EDC/NHS and HATU activation pathways.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. hepatochem.com [hepatochem.com]
- 3. (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride | C10H11ClN2O | CID 53444494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. bachem.com [bachem.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. peptide.com [peptide.com]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Topic: In Vitro Assay Development for (5-Phenylisoxazol-3-yl)methanamine Hydrochloride Derivatives
An Application Note and Protocol from the Senior Scientist's Desk
Abstract
The (5-Phenylisoxazol-3-yl)methanamine scaffold represents a promising starting point for novel therapeutic agent discovery due to its structural features, which are present in various biologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the biological activity of its derivatives. We move beyond simple procedural lists to explain the causal logic behind assay selection, experimental design, and data interpretation. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a critical first step in the preclinical drug discovery pipeline.[1][2][3]
Introduction: The Rationale for a Targeted Assay Cascade
The journey of a new chemical entity (NCE) from bench to bedside is fraught with challenges, with a high attrition rate often due to unforeseen toxicity or lack of efficacy.[1] A well-designed in vitro assay strategy is paramount for early, cost-effective decision-making.[3][4] For a novel compound series like (5-Phenylisoxazol-3-yl)methanamine hydrochloride derivatives, where the precise biological target may not be known, a hypothesis-driven approach is essential.
Structural analysis of the phenylisoxazole core suggests potential interactions with targets in the central nervous system (CNS), such as monoamine oxidases (MAO) or G-protein coupled receptors (GPCRs), which are common targets for neuropsychiatric drugs.[5][6] Therefore, our proposed workflow begins with primary screening against these high-probability target classes, followed by essential secondary screening to assess general cytotoxicity. This tiered approach, detailed below, allows for the efficient identification of potent and selective "hits" while simultaneously flagging compounds with undesirable off-target effects.
Primary Target Screening: Monoamine Oxidase (MAO) Inhibition
Expertise & Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters.[6] Inhibitors of these enzymes are used to treat depression and neurodegenerative diseases like Parkinson's.[6][7] Given the structural motifs in the target compounds, MAO inhibition is a plausible mechanism of action. We will employ a fluorescence-based assay, which is highly sensitive, suitable for high-throughput screening (HTS), and avoids the use of radioactive materials.[8][9][10] The principle relies on detecting hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a sensitive probe like Amplex Red or a similar fluorogen.[9][11][12]
Protocol 2.1: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol is adapted for a 96- or 384-well plate format.[8][9]
A. Materials & Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-A specific inhibitor (Positive Control): Clorgyline[8][13]
-
MAO-B specific inhibitor (Positive Control): Selegiline (L-Deprenyl)[8][14]
-
Test Compounds: this compound derivatives, serially diluted in assay buffer.
-
Fluorescent Probe: Amplex® Red or equivalent (e.g., "GenieRed Probe," "OxiRed™ Probe")[13][14]
-
Horseradish Peroxidase (HRP)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Ex/Em = ~535/587 nm)[14][15]
B. Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of substrates, inhibitors, probe, and HRP in assay buffer. The final concentration of kynuramine is typically around 50-80 µM.[10]
-
Enzyme/Inhibitor Pre-incubation:
-
To each well, add 40 µL of assay buffer.
-
Add 5 µL of test compound dilutions or control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B). For "Enzyme Control" (100% activity) wells, add 5 µL of assay buffer.
-
Add 5 µL of diluted MAO-A or MAO-B enzyme solution.
-
Mix gently and incubate for 10-15 minutes at 37°C to allow inhibitors to bind to the enzyme.[12]
-
-
Reaction Initiation:
-
Prepare a "Substrate Mix" containing the MAO substrate, fluorescent probe, and HRP in assay buffer.
-
Add 50 µL of the Substrate Mix to all wells to start the reaction.
-
-
Signal Detection:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, taking readings every 1-2 minutes.[14]
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the data: % Inhibition = [1 - (RateTest Compound - RateBlank) / (RateEnzyme Control - RateBlank)] * 100.
-
Plot % Inhibition against the logarithm of the test compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
C. Self-Validation System:
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B) must yield IC₅₀ values consistent with literature reports.[8]
-
Negative Control: Vehicle (e.g., DMSO) should show no significant inhibition.
-
Z'-factor: For HTS, the Z'-factor should be calculated using the enzyme control and a maximally inhibiting control to ensure the assay is robust and reproducible. A Z' > 0.5 is considered excellent.[8]
Primary Target Screening: GPCR Functional Assays
Expertise & Rationale: GPCRs are the largest family of cell surface receptors and the target of over 30% of FDA-approved drugs.[16] Many CNS-active drugs modulate dopamine or serotonin receptors.[5][17] A functional cell-based assay provides more biologically relevant information than a simple binding assay because it measures the downstream consequences of receptor activation.[18][19]
We will describe a generalizable protocol for measuring cyclic AMP (cAMP) modulation, a common second messenger for many GPCRs.[17] Dopamine D1/D5 receptors couple to Gαs to increase cAMP, while Serotonin 5-HT1A receptors couple to Gαi to decrease forskolin-stimulated cAMP levels.[17][20][21] This allows a single assay platform to screen for agonists, antagonists, or inverse agonists across multiple receptor types.
Protocol 3.1: Cell-Based cAMP Modulation Assay
A. Materials & Reagents:
-
Host Cell Line: HEK293 or CHO cells stably expressing the human GPCR of interest (e.g., DRD1, HTR1A).
-
Cell Culture Medium: DMEM or F-12 with 10% FBS, antibiotics.
-
Assay/Stimulation Buffer: HBSS or PBS with 0.1% BSA.
-
cAMP Detection Kit: e.g., HTRF (Cisbio), LANCE (PerkinElmer), or a luciferase reporter gene system.[17][18]
-
Reference Agonist: Dopamine (for DRD1) or 5-HT (for HTR1A).[22][23]
-
Reference Antagonist: SCH-23390 (for DRD1) or WAY-100635 (for HTR1A).
-
Forskolin (for Gαi-coupled receptor assays).
-
Test Compounds: Serially diluted in assay buffer.
-
White, opaque 384-well microplates.
B. Step-by-Step Methodology (Agonist Mode for a Gαs-coupled receptor):
-
Cell Plating: Seed the stable cell line into 384-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow attachment.
-
Compound Addition:
-
Carefully remove the culture medium.
-
Add 10 µL of assay buffer to each well.
-
Add 5 µL of serially diluted test compound, reference agonist, or vehicle control.
-
-
Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes.[17][24]
-
Cell Lysis & Detection:
-
Add the lysis buffer and detection reagents as specified by the cAMP kit manufacturer. This step typically involves adding two separate reagents sequentially.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Measurement: Read the plate on a compatible plate reader (e.g., a time-resolved fluorescence reader for HTRF).
-
Data Analysis:
-
Convert raw data to cAMP concentration using a standard curve if required by the kit.
-
Normalize the data: % Activity = [(ResponseTest Compound - ResponseVehicle) / (ResponseRef. Agonist - ResponseVehicle)] * 100.
-
Plot % Activity against the logarithm of the test compound concentration.
-
Fit the data using a sigmoidal dose-response equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Note: For antagonist mode or Gαi-coupled receptors, a fixed concentration of agonist (or forskolin) is added to stimulate a baseline response, and the ability of the test compound to inhibit this response is measured.
Secondary Screening: In Vitro Cytotoxicity Assessment
Expertise & Rationale: Early assessment of cytotoxicity is crucial to eliminate compounds that are non-specifically killing cells, which can produce false positives in other assays.[1][2][25][26] The MTT assay is a robust, colorimetric method for assessing cell viability.[2][27] It measures the metabolic activity of cells, specifically the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[27]
Protocol 4.1: MTT Cell Viability Assay
A. Materials & Reagents:
-
Cell Line: A relevant cell line, such as HepG2 (liver) or SH-SY5Y (neuronal), to assess organ-specific or general toxicity.
-
Cell Culture Medium.
-
MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in sterile PBS.[27]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Positive Control (for cytotoxicity): Doxorubicin or Staurosporine.
-
Clear, flat-bottom 96-well plates.
-
Absorbance microplate reader (570 nm wavelength).
B. Step-by-Step Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.[28]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds or controls. Include "vehicle control" wells (medium + vehicle) and "untreated control" wells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a CO₂ incubator.[28]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[29]
-
Solubilization:
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Correct for background by subtracting the absorbance of media-only wells.
-
Calculate % Viability = (AbsorbanceTest Compound / AbsorbanceVehicle Control) * 100.
-
Plot % Viability against the log concentration of the test compound and fit to a dose-response curve to determine the CC₅₀ (cytotoxic concentration 50%).
-
Assay Validation and Data Interpretation
Trustworthiness & Authoritative Grounding: To ensure that an assay is suitable for its intended purpose, it must be validated.[30] The principles outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1) provide a framework for validating analytical procedures, which can be adapted for in vitro bioassays.[31][32][33]
Table 1: Key Validation Parameters for In Vitro Assays
| Parameter | Definition | How to Assess |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[34] | Run the assay with and without the target enzyme/receptor. Test against related targets to determine selectivity. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[35] | Generate a standard curve (e.g., for cAMP or H₂O₂) and assess the correlation coefficient (r² > 0.99). |
| Range | The interval between the upper and lower concentrations of analyte for which the assay has a suitable level of precision and accuracy.[34][35] | Determined from linearity studies; defines the working boundaries of the assay. |
| Accuracy | The closeness of agreement between the value which is accepted as a true value and the value found.[35] | Spike known concentrations of a standard into the assay matrix and calculate percent recovery. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[34][35] | Assess intra-assay (repeatability) and inter-assay (reproducibility) variability (%CV < 15-20%). |
| Robustness | A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.[34] | Systematically vary parameters like incubation time, temperature, or reagent concentration and observe the impact on results. |
By systematically evaluating these parameters, researchers can have high confidence in the quality and reliability of the data generated, ensuring that decisions made about compound progression are based on a solid scientific foundation.
References
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. kosheeka.com [kosheeka.com]
- 5. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. assaygenie.com [assaygenie.com]
- 8. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 10. researchgate.net [researchgate.net]
- 11. Monoamine Oxidase Assays [cellbiolabs.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 16. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines [pubmed.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. innoprot.com [innoprot.com]
- 21. caymanchem.com [caymanchem.com]
- 22. innoprot.com [innoprot.com]
- 23. innoprot.com [innoprot.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. MTT (Assay protocol [protocols.io]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 31. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 32. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 33. starodub.nl [starodub.nl]
- 34. kosheeka.com [kosheeka.com]
- 35. Meeting Regulatory Standards Assay Development | InfinixBio [infinixbio.com]
Phenylisoxazole Derivatives as Histone Deacetylase (HDAC) Inhibitors: Application Notes and Protocols
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of phenylisoxazole derivatives as inhibitors of histone deacetylases (HDACs). This guide is structured to provide not only detailed, step-by-step protocols but also the scientific rationale behind the experimental designs, reflecting field-proven insights and ensuring scientific integrity.
Introduction: The Epigenetic Landscape and the Rise of Phenylisoxazole HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation leads to chromatin compaction and transcriptional repression of key genes involved in cell cycle control, differentiation, and apoptosis. Aberrant HDAC activity is a hallmark of many cancers, making HDACs a prime target for therapeutic intervention.
While several HDAC inhibitors have been approved for clinical use, many are associated with significant adverse effects, including myelosuppression and cardiotoxicity. This has driven the search for novel chemical scaffolds with improved efficacy and safety profiles. The phenylisoxazole scaffold has emerged as a promising pharmacophore in the design of new HDAC inhibitors.
The Phenylisoxazole Advantage: A Medicinal Chemistry Perspective
The isoxazole ring is a five-membered heterocycle that offers several advantages in drug design. It is a bioisostere for other functional groups and can improve pharmacokinetic profiles, enhance efficacy, and potentially reduce toxicity. In the context of HDAC inhibitors, the phenylisoxazole core can act as a rigid scaffold to orient the other key pharmacophoric elements: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme's active site. This defined orientation can lead to improved binding affinity and selectivity for specific HDAC isoforms.
Part 1: Synthesis of Phenylisoxazole-Based HDAC Inhibitors
A fundamental aspect of investigating this class of compounds is their chemical synthesis. The following protocol provides a detailed, step-by-step methodology for the synthesis of a representative phenylisoxazole HDAC inhibitor.
General Synthetic Scheme
The synthesis of 3-phenylisoxazole-5-carboxamide derivatives typically follows a multi-step pathway, as illustrated below. This scheme is based on established and reliable synthetic routes.
Application Notes and Protocols: Amine-Functionalized Isoxazoles in Click Chemistry
Introduction: The Isoxazole Scaffold as a Versatile Hub for Bioorthogonal Ligation
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry and chemical biology.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active compounds speaks to its favorable physicochemical properties and metabolic stability.[3] Beyond its intrinsic biological relevance, the isoxazole scaffold serves as a versatile and robust building block for the construction of complex molecular architectures.[3] When functionalized with a primary amine, the isoxazole transforms into a powerful bifunctional linker, offering a strategic handle for covalent modification while retaining the core heterocyclic structure.
This guide provides a comprehensive overview and detailed protocols for leveraging amine-functionalized isoxazoles in click chemistry, one of the most efficient and widely used bioorthogonal ligation strategies.[4] We will explore the synthesis of key 3-amino- and 5-aminoisoxazole building blocks, their subsequent derivatization to install "clickable" alkyne or azide moieties, and their application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for bioconjugation and the development of advanced molecular probes.
The central thesis of this application note is the strategic use of the amine group on the isoxazole as a versatile point of attachment. This allows for a modular approach where the stable isoxazole core can be readily equipped with a bioorthogonal handle, enabling its conjugation to a wide array of biomolecules, surfaces, or functional tags.
I. Synthesis of Amine-Functionalized Isoxazole Building Blocks
The successful application of these scaffolds begins with their efficient and scalable synthesis. Two of the most common and useful isomers are 3-aminoisoxazoles and 5-aminoisoxazoles. The choice between these isomers can be influenced by the desired vector for derivatization and the overall target molecule's architecture.
Protocol 1: Synthesis of 3-Amino-5-methylisoxazole
This protocol outlines a reliable method for the synthesis of 3-amino-5-methylisoxazole, a common and commercially available building block. The procedure involves the cyclization of a β-keto nitrile with hydroxylamine.
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.
-
Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TTC).
-
Work-up: Upon completion, remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford 3-amino-5-methylisoxazole.
Protocol 2: Synthesis of 5-Aminoisoxazoles via 1,3-Dipolar Cycloaddition
This protocol describes a general and regioselective method for synthesizing 5-aminoisoxazoles through the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines.[5]
Experimental Protocol:
-
Generation of Nitrile Oxide (in situ):
-
Method A (from chloroxime): To a solution of the appropriate benzohydroximoyl chloride (1.0 eq) and an α-cyanoenamine (1.2 eq) in toluene, add triethylamine (1.5 eq) dropwise at room temperature.
-
-
Cycloaddition Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of the 5-aminoisoxazole can be monitored by TLC.
-
Work-up: After completion, filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography to yield the desired 5-aminoisoxazole.[5]
II. Installation of Clickable Handles onto Amine-Functionalized Isoxazoles
The primary amine of the isoxazole is an excellent nucleophile, allowing for straightforward derivatization with alkyne or azide functionalities. Standard amide bond formation is the most common and reliable method for this transformation.
Protocol 3: Synthesis of an Alkyne-Modified 3-Aminoisoxazole for CuAAC
This protocol details the acylation of 3-amino-5-methylisoxazole with propargyl acid to install a terminal alkyne, rendering it ready for CuAAC reactions.
Experimental Protocol:
-
Reaction Setup: Dissolve 3-amino-5-methylisoxazole (1.0 eq) and propargyl acid (1.1 eq) in anhydrous dichloromethane (DCM).
-
Coupling Reaction: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in combination with a catalytic amount of 4-dimethylaminopyridine (DMAP) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Filter the reaction mixture to remove the urea byproduct (in the case of DCC). Dilute the filtrate with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the alkyne-functionalized isoxazole.
III. Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
With the alkyne-functionalized isoxazole in hand, it can now be employed in the quintessential "click" reaction, CuAAC, to conjugate it to an azide-bearing molecule of interest. This reaction is known for its high efficiency, specificity, and compatibility with a wide range of functional groups.[6]
Workflow for Isoxazole-Based Bioconjugation via CuAAC
Caption: Workflow for the bioconjugation of target molecules using amine-functionalized isoxazoles via CuAAC.
Protocol 4: General Procedure for CuAAC Bioconjugation
This protocol provides a general method for the conjugation of an alkyne-modified isoxazole to an azide-containing biomolecule (e.g., a peptide or protein) in an aqueous buffer system.
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-functionalized isoxazole in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution (e.g., 10 mM).
-
Dissolve the azide-modified biomolecule in an appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare fresh stock solutions of copper(II) sulfate (CuSO4, e.g., 50 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution and the alkyne-functionalized isoxazole stock solution. A slight excess of the isoxazole derivative (e.g., 1.5-2.0 eq) is often used.
-
Add the CuSO4 stock solution to a final concentration of 100-500 µM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
The progress of the conjugation can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification of the Conjugate:
-
Upon completion, the isoxazole-biomolecule conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and the copper catalyst.
-
IV. Applications and Future Perspectives
The modular nature of this approach opens up a vast application space for amine-functionalized isoxazoles in various fields.
Data Summary: Potential Applications of Isoxazole-Based Click Chemistry
| Application Area | Description | Key Advantages of Isoxazole Scaffold |
| Drug Discovery | Synthesis of Proteolysis Targeting Chimeras (PROTACs) where the isoxazole acts as a stable linker connecting a target-binding ligand and an E3 ligase ligand.[5][7] | High metabolic stability, tunable geometry, and straightforward functionalization. |
| Bioconjugation | Labeling of proteins, peptides, and nucleic acids with fluorescent dyes, biotin, or other reporter tags for imaging and detection assays.[8] | The amine handle allows for precise placement of the label. The isoxazole linker is robust under biological conditions. |
| Peptidomimetics | Incorporation of the isoxazole unit into peptide backbones or as side-chain modifications to enhance proteolytic stability and modulate biological activity.[1] | The rigid isoxazole ring can act as a conformational constraint. |
| Materials Science | Functionalization of polymers and surfaces to create novel biomaterials with tailored properties for applications such as tissue engineering and biosensing. | The click reaction provides a highly efficient method for surface modification under mild conditions. |
Logical Pathway: From Building Block to Functional Conjugate
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization of (5-Phenylisoxazol-3-yl)methanamine Hydrochloride
<_ _>
Welcome to the technical support center for the derivatization of (5-Phenylisoxazol-3-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who use this versatile building block in their synthetic workflows. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your experimental outcomes.
Introduction: Understanding the Substrate
(5-Phenylisoxazol-3-yl)methanamine is a primary amine attached to a 5-phenyl-substituted isoxazole ring. Its utility in medicinal chemistry is significant, with the isoxazole motif appearing in numerous pharmacologically active compounds.[1][2] You are likely working with the hydrochloride salt, which enhances stability and shelf-life but requires specific considerations during reaction setup.
The primary amine is the key reactive handle for derivatization, while the isoxazole ring, though generally stable, can be sensitive to certain conditions.[3] This guide will address the nuances of reacting with the amine while preserving the core heterocyclic structure.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when planning a derivatization strategy.
Q1: My starting material is a hydrochloride salt. How does this affect my reaction setup?
A: The amine hydrochloride is protonated (R-NH3+ Cl-). To make the nitrogen nucleophilic, you must add a base to liberate the free amine (R-NH2) in situ.
-
Why it's critical: Without a base, the amine's lone pair is unavailable for reaction, and your derivatization will fail.
-
Recommended Bases: Use a non-nucleophilic tertiary amine. The most common choices are triethylamine (TEA) or diisopropylethylamine (DIPEA). Typically, 2.0-2.2 equivalents are used: one equivalent to neutralize the HCl salt and one to scavenge the acid byproduct generated during the reaction (e.g., HCl from an acyl chloride).[2][4] For reactions sensitive to organic bases, inorganic bases like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) can be used, particularly in aqueous or biphasic systems.[5][6]
Q2: What are the most reliable methods for creating new bonds with this amine?
A: The three most common and robust derivatization strategies for primary amines are amide bond formation, urea/thiourea formation, and reductive amination.
-
Amide Bond Formation (Acylation): This is the most prevalent method. It involves reacting the amine with an activated carboxylic acid derivative.
-
With Acyl Chlorides/Anhydrides: This is a rapid and often high-yielding reaction. The amine, once freed by a base, directly attacks the highly electrophilic acyl chloride.[2][7]
-
With Carboxylic Acids (Peptide Coupling): This method requires a "coupling reagent" to activate the carboxylic acid. It is exceptionally versatile and allows for the formation of amides under mild conditions, which is crucial for complex molecules.[8][9]
-
-
Urea/Thiourea Formation: Reacting the amine with an isocyanate or isothiocyanate provides a straightforward route to ureas and thioureas, respectively. These reactions are typically very fast and clean.
-
Reductive Amination: This two-step, one-pot process involves forming an imine intermediate by reacting the amine with an aldehyde or ketone, which is then immediately reduced to a secondary amine. This is a key strategy for C-N bond formation in pharmaceutical synthesis.[10][11]
Q3: How stable is the isoxazole ring? What conditions should I avoid?
A: The isoxazole ring is a relatively stable aromatic system, but its N-O bond is the weakest point.[3]
-
Avoid Strong Bases & High Heat: The ring can be susceptible to base-catalyzed opening, especially at elevated temperatures.[3][12] A study on the related drug Leflunomide showed significant ring opening at pH 10 and 37°C.[12] Therefore, prolonged exposure to strong bases like NaOH or KOH at temperatures above room temperature should be avoided.
-
Reductive Cleavage: While standard reductive amination conditions (e.g., NaBH(OAc)3) are generally safe, harsh reducing conditions, particularly catalytic hydrogenation with certain catalysts (e.g., Raney Nickel), can cleave the N-O bond.
-
Photochemical Rearrangement: Under UV irradiation, isoxazoles can rearrange to oxazoles.[1][3] Unless you are specifically aiming for this transformation, protect your reaction from direct sunlight or UV lamps.
Troubleshooting Guide
Even with a well-planned experiment, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Starting Material Unchanged | 1. Incomplete Neutralization: Insufficient base was added to liberate the free amine from its hydrochloride salt. | 1. Verify Base Stoichiometry: Ensure at least 2.1 equivalents of a tertiary amine base (e.g., TEA, DIPEA) are used for reactions with acyl chlorides or standard amide couplings.[2][4] |
| 2. Inactive Coupling Reagent: The carboxylic acid was not properly activated (for amide coupling). | 2. Check Reagent Quality: Use fresh, high-quality coupling reagents (e.g., HATU, EDC). Allow for a "pre-activation" step by stirring the carboxylic acid, base, and coupling reagent for 5-10 minutes before adding the amine.[8] | |
| 3. Low Reaction Temperature: The activation energy for the reaction is not being met. | 3. Increase Temperature: Gently warm the reaction to 40-55°C. Monitor by TLC or LC-MS to check for product formation versus decomposition.[13][14] | |
| Low Product Yield | 1. Steric Hindrance: The coupling partners are sterically bulky, slowing the reaction rate. | 1. Switch to a More Potent Coupling Reagent: For difficult couplings, phosphonium salts (PyBOP) or generating highly reactive acyl fluorides in situ may be necessary.[14] |
| 2. Competitive Side Reactions: The activated intermediate is decomposing or reacting elsewhere before coupling (e.g., N-acylurea formation with EDC).[8] | 2. Use Additives: Add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimide reagents like EDC. These additives trap the reactive intermediate, preventing side reactions and increasing efficiency.[8] | |
| 3. Poor Solvent Choice: The reactants may not be fully soluble, or the solvent may interfere with the reaction. | 3. Change Solvent: For amide couplings, DMF or NMP are excellent choices due to their high polarity and solvating power. For reductive aminations, DCE or THF are common. | |
| Multiple Spots on TLC / Impure Product | 1. Diacylation: If reacting with an excess of a highly reactive acylating agent, the newly formed amide's nitrogen may be acylated a second time. | 1. Control Stoichiometry: Use the amine as the limiting reagent and add the acylating agent (1.0-1.1 equivalents) slowly at 0°C. |
| 2. Isoxazole Ring Opening: Reaction conditions (e.g., strong base, high heat) may be causing degradation of the core.[3][12] | 2. Milder Conditions: Reduce the reaction temperature. If using a strong base, switch to a milder alternative (e.g., NaHCO3 instead of KOH).[6] Check the pH of your workup steps. | |
| 3. Byproducts from Coupling Reagent: The coupling reagent itself can generate byproducts that are difficult to remove (e.g., dicyclohexylurea from DCC). | 3. Choose Reagent Wisely: Use a reagent that generates water-soluble byproducts, such as EDC, to simplify aqueous workup and purification.[14] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical decision-making process for troubleshooting a low-yielding derivatization reaction.
Caption: A decision tree for troubleshooting common derivatization issues.
Detailed Experimental Protocols
Here we provide step-by-step methodologies for the most common derivatization reactions.
Protocol 1: General Amide Coupling via Acyl Chloride
This protocol describes the reaction of (5-Phenylisoxazol-3-yl)methanamine HCl with a generic acyl chloride.
Caption: Standard workflow for acylation using an acyl chloride.
Methodology:
-
To a round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq.).
-
Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Add diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 eq.) and stir for 5-10 minutes.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.), dissolved in a small amount of the reaction solvent, dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Amide Coupling via EDC/HOBt
This protocol is ideal for coupling with a carboxylic acid, especially if it is sensitive or chiral.
Methodology:
-
To a round-bottom flask, add the carboxylic acid (1.1 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Dissolve the mixture in anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 M).
-
Add DIPEA or TEA (2.2 eq.) and stir at room temperature for 10 minutes to pre-activate the acid.
-
Add this compound (1.0 eq.) to the mixture.
-
Stir at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Note: The byproducts of EDC and HOBt are largely water-soluble and will be removed during this workup.[14]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of (5-Phenylisoxazol-3-yl)methanamine Hydrochloride Derivatives
Welcome to the technical support center for the purification of (5-Phenylisoxazol-3-yl)methanamine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established scientific principles and field-proven insights.
I. Understanding the Molecule: Key Purification Challenges
This compound is a polar, water-soluble salt of a primary amine. Its structure, featuring a phenylisoxazole core, presents a unique set of purification challenges:
-
High Polarity: The primary amine and its hydrochloride salt form make the molecule highly polar, which can lead to difficulties in standard normal-phase column chromatography and require specialized techniques.
-
Potential for Regioisomer Impurities: The synthesis of 3,5-disubstituted isoxazoles can often lead to the formation of the undesired 3,4- or 4,5-disubstituted regioisomers, which can be difficult to separate due to their similar physical properties.[1][2]
-
Isoxazole Ring Stability: The isoxazole ring can be susceptible to cleavage under certain conditions, particularly strong basic conditions, leading to degradation products.[3]
-
Crystallization Difficulties: As with many amine hydrochlorides, inducing crystallization can be challenging, with the compound often "oiling out" of solution or forming amorphous solids.
This guide will address these challenges with practical, evidence-based solutions.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
A. Recrystallization Issues
Q1: My this compound oils out during recrystallization. What's causing this and how can I fix it?
A1: "Oiling out" is a common problem when recrystallizing polar compounds, especially salts. It occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.
Probable Causes & Solutions:
| Cause | Explanation | Solution |
| Solvent System is Too Nonpolar | The high polarity of the amine hydrochloride salt causes it to crash out of a nonpolar solvent too quickly. | Use a more polar solvent system. Good starting points for amine hydrochlorides are alcohols (ethanol, isopropanol) or mixtures of alcohols with water.[4] |
| Solution is Supersaturated | The concentration of your compound is too high, leading to rapid precipitation instead of crystal growth. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. |
| Cooling Rate is Too Fast | Rapid cooling does not allow for the ordered arrangement of molecules into a crystal lattice. | Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Using a Dewar flask can help to slow the cooling process. |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation. | Consider a pre-purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization. |
Q2: I'm getting very low recovery after recrystallization. What are the likely reasons?
A2: Low recovery is typically due to the compound having significant solubility in the recrystallization solvent at low temperatures, or using an excessive amount of solvent.
Probable Causes & Solutions:
| Cause | Explanation | Solution |
| Incorrect Solvent Choice | The compound is too soluble in the chosen solvent, even at low temperatures. | Perform small-scale solubility tests to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5] |
| Using Too Much Solvent | An excessive volume of solvent will keep a significant portion of your product in solution even after cooling. | Use the minimum amount of hot solvent required to fully dissolve your crude product. |
| Premature Crystallization During Hot Filtration | If you perform a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper. | Use a pre-heated filter funnel and flask, and add a small excess of hot solvent before filtering. |
B. Column Chromatography Issues
Q3: My compound is streaking badly on a silica gel column, or it won't elute at all. What should I do?
A3: This is a classic issue when purifying basic amines on acidic silica gel. The amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and irreversible adsorption.[6]
Probable Causes & Solutions:
| Cause | Explanation | Solution |
| Strong Acid-Base Interaction | The basic amine binds tightly to the acidic silica gel. | Add a basic modifier to your mobile phase. A common and effective strategy is to add 0.5-1% triethylamine (Et3N) or ammonia to your eluent system (e.g., Dichloromethane/Methanol/Et3N).[7] |
| Mobile Phase is Not Polar Enough | The eluent is not strong enough to displace the polar amine hydrochloride from the stationary phase. | Increase the polarity of your mobile phase. A gradient of methanol in dichloromethane is often effective. For very polar compounds, reversed-phase chromatography may be a better option. |
| Using the Hydrochloride Salt Directly | The salt form is highly polar and may be difficult to elute from silica gel. | Consider neutralizing the hydrochloride salt to the freebase before chromatography. This can be done by dissolving the salt in a minimal amount of aqueous base (like NaHCO3 or NaOH), extracting the freebase into an organic solvent (e.g., ethyl acetate or dichloromethane), drying the organic layer, and then proceeding with chromatography. The freebase is less polar and will interact less strongly with the silica gel. You can then reform the hydrochloride salt after purification.[8] |
Q4: I'm seeing multiple spots on TLC and multiple peaks in my HPLC that are very close together. How can I improve the separation?
A4: This often indicates the presence of regioisomers, which are common byproducts in isoxazole synthesis.[2] These isomers have very similar polarities, making them difficult to separate.
Probable Causes & Solutions:
| Cause | Explanation | Solution |
| Presence of Regioisomers | The synthesis has produced a mixture of 3,5- and other disubstituted isoxazoles. | Optimize your chromatography. For column chromatography, try a shallower solvent gradient and consider using a different stationary phase like alumina or a phenyl-bonded phase that can offer different selectivity.[9] For HPLC, screen different columns (e.g., C8, C18, Phenyl-Hexyl) and mobile phase compositions. |
| Incomplete Reaction | Unreacted starting materials or intermediates are present. | Review your reaction conditions and consider extending the reaction time or adjusting the stoichiometry. |
III. Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity and purity of my final product?
A1: A combination of analytical techniques is essential.[10]
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and identifying the presence of regioisomers. 2D NMR techniques like HSQC and HMBC can be invaluable for unambiguous assignment.[3][11][12][13]
-
HPLC: A validated, stability-indicating HPLC method is the gold standard for determining purity and quantifying impurities.[14][15][16]
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point is a good indicator of purity.
Q2: What is the best way to store derivatives of this compound?
A2: These compounds should be stored in a cool, dry place, protected from light. Given the potential for the isoxazole ring to be sensitive to pH changes, it is best to store the compound as the stable hydrochloride salt.
Q3: I need to scale up my purification. What are the key considerations?
A3: Scaling up purification processes from the bench to a larger scale is not always linear.[6][17]
-
For Chromatography: Maintain the same linear flow rate and bed height when increasing the column diameter. Be aware that pressure drops can increase, and solvent consumption will be significantly higher.[18][19]
-
For Recrystallization: The cooling dynamics will change in larger vessels. Ensure slow, controlled cooling to maintain good crystal morphology.
IV. Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In small test tubes, test the solubility of a few milligrams of your crude product in various polar solvents (e.g., ethanol, isopropanol, methanol, water, and mixtures thereof). The ideal solvent will dissolve the compound when hot but give poor solubility when cold. A mixture of isopropanol and water is often a good starting point.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring on a hot plate until the solvent is boiling. Add more solvent in small portions until all the solid has just dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove the charcoal or any insoluble impurities, perform a hot filtration through a pre-heated filter funnel into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography of the Freebase
-
Neutralization: Dissolve the crude hydrochloride salt in a minimal amount of water and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8).
-
Extraction: Extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude freebase.
-
Column Preparation: Pack a silica gel column with your chosen eluent system. A good starting point is a mixture of dichloromethane and methanol with 1% triethylamine.
-
Sample Loading: Dissolve the crude freebase in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with your chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.
-
Isolation and Salt Formation: Combine the pure fractions and concentrate under reduced pressure. To reform the hydrochloride salt, dissolve the purified freebase in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent (or ethereal HCl) dropwise until precipitation is complete. Collect the solid by filtration.[4][20][21]
V. Visualization of Workflows
Troubleshooting Recrystallization
Caption: Decision workflow for troubleshooting "oiling out" during recrystallization.
Purification Strategy for Basic Amines
Caption: General purification strategy for (5-Phenylisoxazol-3-yl)methanamine HCl.
VI. References
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Iowa State University. Retrieved December 31, 2025, from --INVALID-LINK--
-
pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--
-
Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. (2025). BenchChem. Retrieved December 31, 2025, from --INVALID-LINK--
-
¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--
-
New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. (2021). National Institutes of Health. Retrieved December 31, 2025, from --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved December 31, 2025, from --INVALID-LINK--
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved December 31, 2025, from --INVALID-LINK--
-
Risks and Control Strategies of Scale-up in Purification Process. (n.d.). Bio-Link. Retrieved December 31, 2025, from --INVALID-LINK--
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--
-
Considerations for Scaling Up Purification Processes. (n.d.). Bio-Rad. Retrieved December 31, 2025, from --INVALID-LINK--
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved December 31, 2025, from --INVALID-LINK--
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery. Retrieved December 31, 2025, from --INVALID-LINK--
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved December 31, 2025, from --INVALID-LINK--
-
How to scale-up a column for preparative isolation/purification from analytical conditions? (n.d.). SiliCycle. Retrieved December 31, 2025, from --INVALID-LINK--
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness Discussion Board. Retrieved December 31, 2025, from --INVALID-LINK--
-
Stability-Indicating HPLC Method for Posaconazole Bulk Assay. (2014). National Institutes of Health. Retrieved December 31, 2025, from --INVALID-LINK--
-
Isolation of primary amines as HCL salt problem. (2006). Sciencemadness Discussion Board. Retrieved December 31, 2025, from --INVALID-LINK--
-
New validated stability indicating gradient rp-hplc method for the assay &related substances of. (2017). IJPBS. Retrieved December 31, 2025, from --INVALID-LINK--
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (2019). National Institutes of Health. Retrieved December 31, 2025, from --INVALID-LINK--
-
(5-phenylisoxazol-3-yl)methanamine. (n.d.). Sunway Pharm Ltd. Retrieved December 31, 2025, from --INVALID-LINK--
-
Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024). Regulatory Research and Medicine Evaluation. Retrieved December 31, 2025, from --INVALID-LINK--
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2009). PubMed. Retrieved December 31, 2025, from --INVALID-LINK--
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved December 31, 2025, from --INVALID-LINK--
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry. Retrieved December 31, 2025, from --INVALID-LINK--
-
Effective solvent system selection in the recrystallization purification of pharmaceutical products. (2019). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--
-
Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. (2015). Semantic Scholar. Retrieved December 31, 2025, from --INVALID-LINK--
-
This compound CAS NO.1187928-65-9. (n.d.). Cool Pharm Ltd. Retrieved December 31, 2025, from --INVALID-LINK--
-
AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. (2020). Googleapis.com. Retrieved December 31, 2025, from --INVALID-LINK--
-
A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)amino]benzoic acid and Related Compounds. (2025). BenchChem. Retrieved December 31, 2025, from --INVALID-LINK--
-
Technical Support Center: Purification of 1-(1H-imidazol-5-yl)-N-methylmethanamine. (2025). BenchChem. Retrieved December 31, 2025, from --INVALID-LINK--
-
Journal of Pharmaceutical Research Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. (n.d.). JPR. Retrieved December 31, 2025, from --INVALID-LINK--
-
Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl) -1,2,4-oxadiazoles. (n.d.). OAJPR. Retrieved December 31, 2025, from --INVALID-LINK--
-
Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. (2021). MDPI. Retrieved December 31, 2025, from --INVALID-LINK--
-
Validation of Stability Indicating High-Performance Liquid Chro. (n.d.). IOSR-JAC. Retrieved December 31, 2025, from --INVALID-LINK--
-
Troubleshooting poor separation of phenazine derivatives in chromatography. (2025). BenchChem. Retrieved December 31, 2025, from --INVALID-LINK--
-
(3-Phenylisoxazol-5-yl)methanamine. (n.d.). Advanced Biochemicals. Retrieved December 31, 2025, from --INVALID-LINK--
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. DSpace [dr.lib.iastate.edu]
- 12. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpbs.net [ijpbs.net]
- 16. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 17. bio-rad.com [bio-rad.com]
- 18. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 19. silicycle.com [silicycle.com]
- 20. researchgate.net [researchgate.net]
- 21. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Reactions with (5-Phenylisoxazol-3-yl)methanamine Hydrochloride
Welcome to the technical support center for (5-Phenylisoxazol-3-yl)methanamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yields of reactions involving this valuable synthetic building block. This guide synthesizes established chemical principles with practical, field-tested insights to ensure your experiments are both efficient and successful.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and reactivity of this compound.
Q1: Why is this starting material provided as a hydrochloride salt? What are the implications for my reaction?
A1: (5-Phenylisoxazol-3-yl)methanamine is supplied as a hydrochloride (HCl) salt to enhance its stability and shelf-life. The free amine is more susceptible to degradation, particularly through oxidation and reaction with atmospheric carbon dioxide. The HCl salt is a crystalline, solid that is easier to handle and weigh accurately.
However, the hydrochloride form means the amine is protonated and therefore not nucleophilic. For most reactions, such as amide coupling or alkylation, the free amine must be generated in situ. This is typically achieved by adding a base to the reaction mixture to neutralize the HCl. The choice of base is critical and is discussed in the troubleshooting guides below.
Q2: What is the best way to store this compound?
A2: The compound should be stored in a tightly sealed container in a dry environment, preferably at 2-8°C. This minimizes exposure to moisture and atmospheric contaminants, ensuring its long-term purity and reactivity.
Q3: What are the most common reactions this building block is used for?
A3: As a primary amine, this compound is a versatile building block primarily used in:
-
Amide Bond Formation: Coupling with carboxylic acids to form a wide range of amide derivatives.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to generate secondary or tertiary amines.
These reactions are fundamental in medicinal chemistry for the synthesis of novel compounds with potential biological activity, leveraging the stable and pharmacologically relevant isoxazole scaffold.[1][2]
II. Troubleshooting Guides for Key Reactions
This section provides detailed troubleshooting for common issues encountered during key synthetic transformations involving this compound.
Guide 1: Amide Bond Formation
Amide coupling is one of the most frequent reactions performed with this amine. Low yields are a common frustration, often stemming from incomplete reaction or side product formation.
Problem: Low or No Yield of the Desired Amide Product
| Potential Cause | Diagnostic Check | Suggested Solution |
| Insufficient Basicity | The reaction mixture remains acidic (check with pH paper if appropriate for your solvent system). The amine hydrochloride salt may not have been fully neutralized. | Add at least one equivalent of a non-nucleophilic tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) to liberate the free amine. For sensitive substrates, a slight excess (1.1-1.5 equivalents) is often beneficial. |
| Poor Carboxylic Acid Activation | The coupling reagent is not performing optimally. This can be due to moisture or degradation of the reagent. | Use a fresh, high-quality coupling reagent. Common choices include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)[3], HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4], or converting the carboxylic acid to an acyl chloride. The addition of an activator like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can improve the efficiency of carbodiimide-mediated couplings.[5] |
| Low Nucleophilicity of the Amine | While the free amine is generally reactive, steric hindrance from the isoxazole ring or the coupling partner can slow the reaction. | Increase the reaction temperature (e.g., from room temperature to 40-50°C). Extend the reaction time, monitoring by TLC or LC-MS. Ensure the base has been added and stirred for a period (e.g., 15-30 minutes) before adding the coupling reagent and carboxylic acid to ensure the free amine is present. |
| Solubility Issues | The amine hydrochloride or carboxylic acid is not fully dissolved in the reaction solvent. | Choose a solvent that can dissolve all reactants. Polar aprotic solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are common choices.[3][4] Gentle heating may be required to achieve a homogeneous solution. |
| Side Reactions | Formation of an O-acylisourea byproduct (with carbodiimides) that is slow to react with the amine. | The addition of HOBt or HOAt can mitigate this by forming a more reactive activated ester intermediate. |
Workflow for Troubleshooting Amide Coupling
Caption: Troubleshooting flowchart for low amide yield.
Guide 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, but yields can be compromised by incomplete imine formation or reduction, and competing side reactions.
Problem: Low Yield of the Desired Secondary Amine
| Potential Cause | Diagnostic Check | Suggested Solution |
| Inefficient Imine Formation | TLC or LC-MS analysis shows unreacted starting materials (amine and carbonyl). | The reaction may require mild acidic catalysis to promote imine formation. A small amount of acetic acid can be added. For sensitive substrates, ensure the reaction environment is anhydrous, as water can hydrolyze the imine back to the starting materials. |
| Decomposition of Reducing Agent | The reducing agent is not effective. Hydride reagents can decompose with moisture or acidic conditions. | Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and tolerant of slightly acidic conditions used for imine formation.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[7] |
| Reduction of Carbonyl Starting Material | The primary byproduct is the alcohol corresponding to the starting aldehyde or ketone. | This indicates the reducing agent is reacting with the carbonyl faster than imine formation occurs. Use a milder reducing agent like STAB, which is less reactive towards ketones and aldehydes compared to NaBH₄. Add the reducing agent after allowing the amine and carbonyl to stir for a period (e.g., 30-60 minutes) to allow for imine formation.[6] |
| Over-Alkylation | The desired secondary amine reacts further with the aldehyde to form a tertiary amine. | This is less common in reductive amination than in direct alkylation but can occur. Use a slight excess of the starting amine (1.1-1.2 equivalents) relative to the carbonyl compound to favor the formation of the secondary amine. |
| Amine Hydrochloride Not Neutralized | The reaction is stalled with no product formation. | As with amide coupling, the amine hydrochloride must be neutralized. Add one equivalent of a base like TEA or DIPEA. Note that this can affect imine formation, so careful optimization of conditions may be necessary. Alternatively, the free base can be prepared beforehand by partitioning the HCl salt between an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., NaHCO₃), separating the organic layer, drying, and using it directly. |
III. Experimental Protocols
These protocols are based on established methodologies for reactions with primary amines and isoxazole-containing compounds, providing a robust starting point for your experiments.
Protocol 1: General Procedure for Amide Coupling
This protocol is adapted from standard peptide coupling procedures and literature examples of isoxazole-amide synthesis.[3][4]
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous DCM or DMF (to make a 0.1-0.2 M solution). Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and stir for 15 minutes at room temperature.
-
Reactant Addition: Add the carboxylic acid (1.1 eq) and HATU (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[8]
Protocol 2: General Procedure for Reductive Amination
This protocol utilizes sodium triacetoxyborohydride for its mildness and efficiency.[6]
-
Preparation: To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.05 eq).
-
Solvent and Base: Add anhydrous 1,2-dichloroethane (DCE) or DCM (to make a 0.1-0.2 M solution). Add TEA (1.1 eq) and stir for 10 minutes.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature for 3-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram: Key Synthetic Pathways
Caption: Common synthetic transformations.
IV. References
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules. --INVALID-LINK--
-
Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah National University. --INVALID-LINK--
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Center for Biotechnology Information. --INVALID-LINK--
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. --INVALID-LINK--
-
Deprotection of Boc Group from Benzyl-PEG5-NHBoc: A Technical Guide. BenchChem. --INVALID-LINK--
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. --INVALID-LINK--
-
A New Way to Amines. GalChimia. --INVALID-LINK--
-
Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin. PubMed. --INVALID-LINK--
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. --INVALID-LINK--
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. --INVALID-LINK--
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. --INVALID-LINK--
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. --INVALID-LINK--
-
Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd. --INVALID-LINK--
-
Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. --INVALID-LINK--
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar. --INVALID-LINK--
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. --INVALID-LINK--
-
Application Notes and Protocols for N-Alkylation of (4-Methyloxazol-2-YL)methanamine. BenchChem. --INVALID-LINK--
-
United States Patent: 6825211. Google Patents. --INVALID-LINK--
-
Synthesis of 5-isoxazol-3-yl-pyrimidine nucleosides as potential antileishmanial agents. PubMed. --INVALID-LINK--
-
Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Publications. --INVALID-LINK--
-
Diphenyl-amine derivatives: uses, process of synthesis and pharmaceutical compositions. Google Patents. --INVALID-LINK--
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Royal Society of Chemistry. --INVALID-LINK--
-
a Synthesis of isoxazole-based amides A1-13. b Synthesis of isoxazole... ResearchGate. --INVALID-LINK--
-
Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. PubMed. --INVALID-LINK--
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. National Center for Biotechnology Information. --INVALID-LINK--
-
Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. PubMed. --INVALID-LINK--
-
Benzimidazoles. Google Patents. --INVALID-LINK--
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. --INVALID-LINK--
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. --INVALID-LINK--
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. National Center for Biotechnology Information. --INVALID-LINK--
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. --INVALID-LINK--
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar. --INVALID-LINK--
-
Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. --INVALID-LINK--
-
3-[5-(2-fluoro-phenyl)-[3][8][10]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Google Patents. --INVALID-LINK--
References
- 1. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. US9994575B2 - Compositions useful for treating disorders related to kit - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. staff.najah.edu [staff.najah.edu]
- 9. A New Way to Amines - GalChimia [galchimia.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Stability issues of (5-Phenylisoxazol-3-yl)methanamine hydrochloride in different solvents
Introduction
Welcome to the technical support center for (5-Phenylisoxazol-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in various solvents. As a molecule featuring a potentially labile isoxazole ring and a primary amine hydrochloride salt, its stability can be influenced by several experimental parameters. This document synthesizes known chemical principles of the isoxazole functional group to offer predictive insights and actionable protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your research, providing explanations rooted in chemical principles and offering step-by-step solutions.
Issue 1: Rapid Degradation Observed in Protic Solvents (e.g., Methanol, Water)
Question: I dissolved this compound in methanol for my reaction, but I'm seeing significant loss of my starting material and the appearance of unknown peaks in my LC-MS analysis. What is happening?
Answer:
The isoxazole ring, the core of your molecule, is susceptible to degradation under certain conditions, particularly in the presence of nucleophiles and protic solvents. The primary degradation pathway to consider is hydrolysis.
Causality:
-
Isoxazole Ring Opening: The isoxazole ring can undergo hydrolytic cleavage, especially under acidic or basic conditions.[1][2][3] Protic solvents like water and methanol can act as nucleophiles, attacking the isoxazole ring and leading to its opening. The acidic nature of the hydrochloride salt can further catalyze this degradation.
-
Solvent as a Reagent: In this context, methanol is not just a solvent but a potential reactant. This is a crucial consideration often overlooked in experimental design. Polar protic solvents can stabilize charged intermediates that form during the degradation process, thereby facilitating the decomposition of the isoxazole ring.[4][5]
Troubleshooting Protocol:
-
Solvent Selection: Immediately switch to a polar aprotic solvent. Recommended options include Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethylformamide (DMF). These solvents do not have acidic protons and are less likely to participate in nucleophilic attacks on the isoxazole ring.[4][5]
-
Temperature Control: If the reaction requires heating, perform it at the lowest effective temperature to minimize thermally induced degradation.
-
pH Control: If an aqueous environment is unavoidable, buffer the solution to a neutral pH (around 7.0). The stability of the isoxazole ring is often pH-dependent.
-
Inert Atmosphere: For reactions sensitive to air and moisture, conduct your experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Issue 2: Color Change and Precipitation in Solution Upon Standing
Question: I prepared a stock solution of this compound in DMSO. After a few days at room temperature, the solution has turned yellow and a precipitate has formed. Is my compound unstable in DMSO?
Answer:
While DMSO is generally considered a good polar aprotic solvent, long-term stability can be an issue, and the observed changes are likely due to a combination of factors including photodecomposition and potential reactions with impurities in the solvent.
Causality:
-
Photodegradation: Isoxazole-containing compounds can be sensitive to light.[6][7][8][9] Exposure to ambient light can induce photochemical reactions, leading to ring-opening or rearrangement, which can produce colored byproducts.[6][10] The weak N-O bond in the isoxazole ring is particularly susceptible to cleavage under UV irradiation.[6][7]
-
Oxidation: The primary amine in your compound can be susceptible to oxidation, which can be accelerated by light and the presence of trace metal impurities in the solvent.
-
Solvent Quality: The quality of the DMSO used is critical. Older bottles of DMSO can accumulate impurities, including water and peroxides, which can react with your compound.
Troubleshooting Protocol:
-
Protect from Light: Always store solutions of this compound in amber vials or wrap the container with aluminum foil to protect it from light.
-
Use High-Purity Solvents: Use fresh, anhydrous, high-purity solvents for preparing stock solutions.
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) to slow down potential degradation processes. For this compound, storage at 2-8°C is recommended for the solid form.[11][12]
-
Fresh Solutions: Prepare solutions fresh whenever possible, especially for sensitive experiments. Avoid long-term storage of solutions at room temperature.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: The solid hydrochloride salt is generally more stable than the free base. It should be stored in a tightly sealed container, protected from light and moisture, at 2-8°C.[11][12]
Q2: Can I use this compound in aqueous buffers for biological assays?
A2: Yes, but with caution. The stability in aqueous buffers will be pH-dependent. It is crucial to determine the stability of the compound in your specific buffer system and at the intended experimental temperature. A preliminary stability study is highly recommended.
Q3: How can I perform a quick stability study of my compound in a new solvent?
A3: A simple approach is to prepare a solution of your compound in the solvent of interest at a known concentration. Aliquot the solution into several vials. Analyze one vial immediately by HPLC or LC-MS to get a baseline (T=0) reading. Store the remaining vials under your intended experimental conditions (e.g., room temperature, 4°C, protected from light). Analyze the vials at different time points (e.g., 1, 4, 8, 24 hours) and compare the peak area of your compound to the T=0 sample to determine the extent of degradation.
Q4: Are there any known incompatible reagents with this compound?
A4: Strong bases will deprotonate the hydrochloride salt to the free amine, which may have different solubility and stability profiles. Strong reducing agents could potentially lead to the reductive opening of the isoxazole ring.[13] Strong oxidizing agents should also be avoided due to the presence of the primary amine.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for investigating the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.[14][15][16][17]
Objective: To identify potential degradation products and pathways to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 24 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to UV light (254 nm) for 24 hours.[14][15]
-
Analysis: Analyze all samples, including a control (stock solution at T=0), by a suitable HPLC or LC-MS method to assess the percentage of degradation and identify any new peaks.
| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, RT | Isoxazole ring opening |
| Base Hydrolysis | 0.1 M NaOH, RT | Isoxazole ring opening |
| Oxidation | 3% H₂O₂, RT | N-oxidation of the amine, ring oxidation |
| Thermal | 60°C (solid) | General decomposition |
| Photolytic | UV light (254 nm) | Photochemical rearrangement, ring cleavage[6][9] |
Visualizing Stability Considerations
Decision Workflow for Solvent Selection
Caption: Decision tree for selecting an appropriate solvent.
Potential Degradation Pathways
Caption: Overview of potential degradation mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound, CasNo.1187928-65-9 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]
- 12. chemscene.com [chemscene.com]
- 13. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajpsonline.com [ajpsonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Preventing side reactions with the amine group of (5-Phenylisoxazol-3-yl)methanamine hydrochloride
A Guide to Preventing and Troubleshooting Side Reactions of the Primary Amine Group
Welcome to the technical support center for (5-Phenylisoxazol-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate and mitigate potential side reactions involving the primary amine group, ensuring the integrity and success of your experiments.
The primary amine in (5-Phenylisoxazol-3-yl)methanamine is a versatile functional group, but its nucleophilic and basic nature can also be a source of unwanted side reactions.[1] This guide will address common challenges in a question-and-answer format, providing not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm performing an amide coupling reaction and observing low yields and multiple byproducts. What's going wrong?
Answer: This is a classic challenge when working with primary amines. The nucleophilicity that makes the amine an excellent reactant can also lead to several side reactions.[1]
Common Culprits:
-
Over-acylation: If your reaction conditions are too harsh or your acylating agent is too reactive, the initially formed amide can be acylated again, especially if the amide nitrogen remains sufficiently nucleophilic.
-
Reaction with Coupling Reagents: Carbodiimide-based coupling reagents can react with the amine to form N-acylurea byproducts.
-
Racemization: If your carboxylic acid has a chiral center, the conditions used for amide bond formation can sometimes lead to epimerization.
-
Acid-Base Reactions: Direct coupling of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt, which is unreactive.[2][3]
Troubleshooting Flowchart:
Caption: Troubleshooting Amide Coupling Reactions.
Q2: My reductive amination reaction is producing significant amounts of the secondary amine byproduct (over-alkylation). How can I favor the formation of the desired product?
Answer: Over-alkylation is a common side reaction in reductive amination, occurring when the newly formed amine product is more nucleophilic than the starting amine and reacts further with the carbonyl compound.[4]
Preventative Strategies:
-
Stoichiometry Control: Use a stoichiometric amount of the amine or even a slight excess of the carbonyl compound.
-
Stepwise Procedure: Pre-form the imine before adding the reducing agent.[4][5] You can monitor imine formation by TLC or LC-MS.
-
Choice of Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is known to be effective for reductive amination and is less likely to reduce the starting aldehyde or ketone.[6]
-
pH Control: The rate of imine formation is generally greatest near a pH of 5.[7] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there isn't enough acid to catalyze the dehydration step.[7]
Experimental Protocol: Stepwise Reductive Amination
-
Dissolve this compound (1.0 eq) and the aldehyde/ketone (1.1 eq) in a suitable solvent (e.g., dichloroethane or methanol).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to drive the imine formation equilibrium.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting amine and the appearance of the imine.
-
Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the imine is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
Proactive Protection Strategies: When and How to Use Protecting Groups
In complex syntheses, temporarily masking the amine's reactivity with a protecting group is often the most robust strategy.[8] A good protecting group is easy to install, stable to subsequent reaction conditions, and can be removed cleanly and in high yield.[9]
Q3: When should I consider using a protecting group for the amine?
Answer: Consider protection when:
-
You are working with highly reactive reagents that can react with the amine (e.g., strong oxidants, electrophiles).
-
The reaction conditions are harsh (e.g., strongly acidic or basic) and could lead to degradation or side reactions.
-
You need to perform a reaction on another part of the molecule that is incompatible with a free primary amine.
-
Troubleshooting strategies for side reactions like over-alkylation or acylation have failed.[4][10]
Q4: Which protecting group is best for my synthesis?
Answer: The choice of protecting group is critical and depends on the stability of your molecule to the deprotection conditions.[9] The concept of "orthogonal protection," where one group can be removed without affecting another, is a key principle in modern synthesis.[8][11]
Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Advantages & Considerations |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA in DCM, HCl in dioxane) | Stable to bases, hydrogenation, and nucleophiles. Widely used and reliable.[12][13][14] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. Deprotection is mild but incompatible with reducible groups (e.g., alkenes, alkynes, nitro groups).[13][14] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., 20% piperidine in DMF) | Stable to acids and hydrogenation. Commonly used in solid-phase peptide synthesis.[14][15] |
Workflow for Amine Protection and Deprotection:
Caption: General workflow for using amine protecting groups.
Purification and Analysis
Q5: How can I effectively purify my amine product away from unreacted starting materials and byproducts?
Answer: Purification of amines can be challenging due to their basicity. Standard silica gel chromatography can sometimes lead to peak tailing and poor separation.[16]
Purification Strategies:
-
Acid-Base Extraction: This is a powerful first step. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute acid (e.g., 1M HCl).[17] Your amine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer and re-extract your purified amine.
-
Column Chromatography:
-
Modified Mobile Phase: Add a small amount of a volatile base like triethylamine (~0.1-1%) to your eluent to neutralize the acidic silanol groups on the silica gel, which improves peak shape.[16]
-
Alternative Stationary Phases: Consider using basic alumina or an amine-functionalized silica for particularly difficult separations.[16]
-
-
Crystallization: If your product is a solid, crystallization can be an excellent method for achieving high purity.
Q6: What analytical techniques are best for monitoring my reaction and confirming the absence of side products?
Answer: A combination of techniques is usually best for a complete picture.
-
Thin-Layer Chromatography (TLC): The quickest way to monitor reaction progress.[18] Staining with ninhydrin can be useful as it specifically visualizes primary and secondary amines (it gives a characteristic purple color), while amides will not react.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information, allowing you to identify your product and potential byproducts by their molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and ensuring the absence of impurities. The disappearance of the N-H protons of the primary amine and the appearance of a new amide N-H proton (if applicable) are key diagnostic signals in ¹H NMR.
-
Infrared (IR) Spectroscopy: Can help distinguish between amines and amides. Amides show a strong carbonyl (C=O) stretch around 1650 cm⁻¹, which is absent in the starting amine.[19]
By understanding the inherent reactivity of the amine group in (5-Phenylisoxazol-3-yl)methanamine and proactively applying these strategies, you can significantly improve the outcome of your synthetic endeavors.
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jocpr.com [jocpr.com]
- 12. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 15. Protection for the AMINE.pptx [slideshare.net]
- 16. biotage.com [biotage.com]
- 17. Workup [chem.rochester.edu]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of (5-Phenylisoxazol-3-yl)methanamine Hydrochloride Derivatives
Welcome to the technical support center. As researchers and drug development professionals, you understand that scaling a synthesis from the bench to pilot scale is rarely a linear process. The synthesis of (5-Phenylisoxazol-3-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry, presents unique challenges related to regioselectivity, reaction kinetics, and product purification. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to navigate these complexities effectively. My goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system you can trust.
Section 1: Overview of Synthetic Pathways
The synthesis of (5-Phenylisoxazol-3-yl)methanamine typically proceeds through two primary routes. The choice depends on starting material availability, scalability, and control over regiochemistry.
-
Route A: Cyclization followed by Reduction. This is the most common approach. It involves the initial formation of a 5-phenylisoxazole intermediate bearing a reducible functional group at the 3-position, such as a nitrile or an ester. This intermediate is then reduced to the target methanamine.
-
Route B: Cycloaddition with a Precursor. This route involves a [3+2] cycloaddition of a nitrile oxide with an alkyne that already contains the aminomethyl precursor. While elegant, controlling the regioselectivity can be a significant challenge.[1][2]
For scalability and reliability, Route A is generally preferred. The key steps are the formation of the isoxazole ring and the subsequent reduction.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.
Question 1: My isoxazole ring formation reaction (from a β-ketonitrile and hydroxylamine) has a low yield and produces a significant amount of the 3-amino-5-phenylisoxazole isomer. How can I improve the yield and regioselectivity?
Answer: This is a classic regioselectivity problem in isoxazole synthesis. The reaction of a β-dicarbonyl equivalent with hydroxylamine can proceed via two pathways. The key to controlling this lies in managing the reaction pH and temperature, which dictates which carbonyl equivalent the hydroxylamine preferentially attacks.[3]
-
Causality: At a higher pH (>8) and elevated temperature (e.g., 100 °C), hydroxylamine acts as a stronger nucleophile and preferentially attacks the more electrophilic ketone carbonyl, leading to the undesired 5-amino-3-phenylisoxazole.[3] To favor the desired 3-amino-5-phenylisoxazole, the reaction should be run under mildly acidic to neutral conditions (pH 7-8) and at a lower temperature (≤45 °C), where hydroxylamine reacts preferentially with the nitrile group.[3]
-
Troubleshooting Steps:
-
Monitor and Control pH: Buffer your reaction mixture. The use of a base like potassium carbonate should be stoichiometric and added carefully to maintain the pH in the 7-8 range.[4]
-
Temperature Management: Run the reaction at or below 45 °C. On a larger scale, this requires a reactor with efficient cooling, as the initial reaction can be exothermic.
-
Order of Addition: Add the hydroxylamine hydrochloride solution slowly to the solution of your β-ketonitrile and base to maintain better control over temperature and local pH.
-
Solvent Choice: While ethanol or methanol are common, ensure your starting materials are fully soluble to avoid side reactions at phase boundaries.
-
Question 2: The Sandmeyer reaction to convert the 3-amino group to a 3-nitrile group is sluggish and gives impure products. What are the critical parameters for this step?
Answer: The Sandmeyer reaction (diazotization followed by cyanation) is notoriously sensitive and requires precise control, especially at scale. Incomplete diazotization or premature decomposition of the diazonium salt are the primary failure points.
-
Causality: The diazonium salt is highly unstable at elevated temperatures. Its formation requires a strong acidic medium and low temperatures (typically 0-5 °C). The subsequent displacement with a copper(I) cyanide catalyst must be performed carefully to avoid violent decomposition or side reactions.
-
Troubleshooting Steps:
-
Temperature is Critical: Maintain a strict temperature of 0-5 °C throughout the addition of sodium nitrite. Use a reliable cooling bath and monitor the internal temperature, not the bath temperature.
-
Acid Stoichiometry: Ensure you are using a sufficient excess of a non-nucleophilic acid (like H₂SO₄) to fully protonate the amine and prevent unwanted azo-coupling.
-
Nitrite Quality and Addition: Use fresh, dry sodium nitrite. Add it as a concentrated aqueous solution slowly and subsurface to ensure immediate reaction and prevent localized warming.
-
Catalyst Preparation: Use high-quality, freshly prepared copper(I) cyanide. The activity of the catalyst is paramount for a clean and efficient reaction.
-
Quenching: After the reaction, ensure the diazonium salt is fully quenched before work-up to avoid safety hazards.
-
Question 3: The final reduction of the 5-phenylisoxazole-3-carbonitrile to the amine is low-yielding or stalls. What are the best practices for this reduction at scale?
Answer: Reducing a nitrile on a heterocyclic system can be challenging. The choice of reducing agent and reaction conditions is crucial to avoid side reactions like ring opening or incomplete conversion.
-
Causality: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are effective but can be difficult to handle at scale and may lead to over-reduction or cleavage of the N-O bond in the isoxazole ring under harsh conditions. Catalytic hydrogenation is often cleaner and more scalable but can be prone to catalyst poisoning.
-
Troubleshooting Steps & Recommendations:
| Reducing Agent | Advantages | Potential Issues & Solutions |
| LiAlH₄ / AlH₃ | Fast, highly effective. | Issue: Exothermic, difficult to handle at scale, potential for N-O bond cleavage. Solution: Use a milder ethereal solvent like CPME instead of THF to moderate reactivity. Perform a "reverse quench" (adding the reaction mixture to the quenching agent) for better temperature control. Ensure rigorous anhydrous conditions. |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd/C) | Scalable, clean work-up, safer. | Issue: Catalyst poisoning by sulfur or other impurities. Potential for ring saturation. Solution: Use a high-purity substrate. Screen different catalysts and solvents (e.g., ammoniacal ethanol can prevent secondary amine formation). High pressure may be required. |
| Borane (BH₃•THF or BMS) | Milder than LiAlH₄, good selectivity. | Issue: Slower reaction times, requires careful quenching of borane complexes. Solution: Ensure a slight excess of the borane reagent. Use an acidic work-up (e.g., HCl in methanol) to hydrolyze the borane-amine complex and precipitate the hydrochloride salt directly. |
Question 4: I am having difficulty with the isolation and purification of the final hydrochloride salt. It's oily or impure. How can I achieve a clean, crystalline product?
Answer: The isolation of amine hydrochloride salts is a common challenge. The goal is to achieve complete protonation and precipitation in a solvent system where the salt is insoluble, but the impurities remain in solution.
-
Causality: The free amine is often a low-melting solid or an oil, making it difficult to purify directly. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle and purify by recrystallization. Incomplete precipitation or co-precipitation of impurities leads to poor product quality.
-
Troubleshooting Steps:
-
Solvent Selection: The key is finding a suitable solvent. Ethers (like MTBE or Diethyl Ether) or esters (Ethyl Acetate) are excellent choices as the hydrochloride salt is typically insoluble in them.
-
Anhydrous HCl Source: Use a solution of HCl in an anhydrous solvent (e.g., HCl in 2-propanol, HCl in dioxane, or HCl in diethyl ether). Gaseous HCl can also be used at scale with appropriate equipment. Avoid aqueous HCl until the final work-up to prevent water contamination.
-
Procedure:
-
After the reduction work-up, extract the free amine into a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Dry the organic layer thoroughly with MgSO₄ or Na₂SO₄. Water is your enemy here.
-
Filter the drying agent and cool the solution in an ice bath.
-
Slowly add 1.05-1.1 equivalents of the anhydrous HCl solution with vigorous stirring.
-
Allow the slurry to stir in the cold for at least an hour to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold, fresh solvent (e.g., MTBE), and dry under vacuum.
-
-
Recrystallization: If the initial precipitate is still impure, recrystallization from a solvent pair like Methanol/MTBE or Ethanol/Ethyl Acetate is highly effective.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns when scaling up this synthesis?
-
A: There are two main areas of concern. First, the Sandmeyer reaction involves a potentially explosive diazonium intermediate and toxic cyanide reagents. Strict temperature control is non-negotiable, and appropriate quenching and waste disposal procedures must be in place.[5] Second, hydride reducing agents like LiAlH₄ are pyrophoric and react violently with water. All equipment must be scrupulously dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon). Large-scale hydrogenations carry risks associated with flammable gases and catalysts that can be pyrophoric upon exposure to air. A thorough process safety review is essential before any scale-up.[5]
-
-
Q: Can ultrasound be used to improve reaction rates?
-
A: Yes, ultrasound irradiation has been shown to accelerate many heterocyclic syntheses, including those for isoxazoles, often leading to shorter reaction times and higher yields under milder conditions.[6][7] It is particularly effective for multi-component reactions and can be a valuable tool for process optimization, though specialized equipment is required for scale-up.
-
-
Q: How critical is the purity of the starting Phenyl β-Ketonitrile?
-
A: Extremely critical. Impurities in the starting material can interfere with the delicate pH balance of the cyclization reaction, leading to poor regioselectivity and yield. Furthermore, any impurities carrying functional groups that can be reduced (e.g., nitro groups, other nitriles) will complicate the final reduction and purification steps. Always use starting material with >98% purity, confirmed by NMR or LC-MS.
-
Section 4: Detailed Experimental Protocols
Protocol A: Synthesis of 5-Phenylisoxazole-3-amine
This protocol is adapted from methodologies emphasizing regiochemical control.[3]
-
Setup: In a temperature-controlled reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge benzoylacetonitrile (1.0 eq) and ethanol (5-10 volumes).
-
Base Addition: Add potassium carbonate (1.2 eq) to the mixture and stir to dissolve/suspend. Cool the reactor to 20-25°C.
-
Hydroxylamine Addition: Prepare a solution of hydroxylamine hydrochloride (1.1 eq) in water (2-3 volumes). Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 45°C.
-
Reaction: Stir the mixture at 40-45°C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Add water to the residue and stir. The product should precipitate.
-
Isolation: Filter the solid product, wash thoroughly with water to remove inorganic salts, and dry under vacuum at 50°C. The typical yield is 85-95%.
Protocol B: Reduction of 5-Phenylisoxazole-3-carbonitrile and HCl Salt Formation
This protocol uses a borane reduction, which is often more manageable at scale than LiAlH₄.
-
Setup: In a dry, inerted (N₂) reactor, charge 5-phenylisoxazole-3-carbonitrile (1.0 eq) and anhydrous THF (10 volumes).
-
Borane Addition: Cool the solution to 0-5°C. Slowly add Borane-THF complex (1.0 M solution in THF, 1.5 eq) via an addition funnel over 1-2 hours, keeping the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux (approx. 65°C) for 2-4 hours, or until the reaction is complete by TLC/LC-MS.
-
Quench: Cool the reaction back down to 0-5°C. Very slowly and carefully, add methanol dropwise to quench the excess borane. Then, slowly add 6M aqueous HCl to hydrolyze the borane-amine complex.
-
Work-up: Concentrate the mixture under reduced pressure to remove THF/methanol. Basify the aqueous residue with 50% NaOH solution to pH >12, keeping the temperature below 20°C.
-
Extraction: Extract the aqueous layer 3 times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Salt Formation: Filter the dried solution and cool to 0-5°C. Slowly add a 2M solution of HCl in 2-propanol (1.1 eq). A white precipitate should form immediately.
-
Isolation: Stir the resulting slurry for 1 hour at 0-5°C. Filter the solid, wash with cold ethyl acetate, and dry under vacuum at 50°C to yield this compound. The typical yield is 75-85%.
Section 5: Troubleshooting Workflow Visualization
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound | Bentham Science [eurekaselect.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of (5-Phenylisoxazol-3-yl)methanamine Hydrochloride Analogs
Introduction: The Promise of the Phenylisoxazole Scaffold
The (5-Phenylisoxazol-3-yl)methanamine core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The inherent properties of the isoxazole ring, including its electronic characteristics and ability to participate in hydrogen bonding, make it an attractive component in drug design. This guide provides a comparative analysis of the biological activities of various analogs derived from this core structure, with a focus on anticancer, histone deacetylase (HDAC) inhibition, and Exchange Protein Directly Activated by cAMP (EPAC) antagonism. While direct biological activity data for the parent compound, (5-Phenylisoxazol-3-yl)methanamine hydrochloride, is not extensively available in public literature, the following sections will explore how modifications to this foundational structure influence its interaction with diverse biological targets. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this chemical series and to inform the design of future therapeutic candidates.
Comparative Biological Activity of Analog Classes
The functionalization of the methanamine group of the (5-Phenylisoxazol-3-yl)methanamine scaffold has led to the discovery of potent modulators of various biological targets. This section will delve into the SAR of distinct analog classes, presenting quantitative data to facilitate a comparative understanding of their performance.
Phenyl-isoxazole-carboxamide Derivatives as Anticancer Agents
A series of phenyl-isoxazole-carboxamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The general structure involves the acylation of the methanamine with substituted benzoic acids.
A study by Hawash et al. (2021) investigated the in vitro cytotoxic effects of several such analogs against hepatocellular carcinoma (Hep3B and HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7) cell lines. The results, summarized in Table 1, highlight the influence of substitution patterns on the phenyl ring of the carboxamide moiety on anticancer potency.
Table 1: Anticancer Activity (IC₅₀ in µM) of Phenyl-isoxazole-carboxamide Analogs
| Compound ID | R Group (Substitution on Phenylamide) | Hep3B | HeLa | MCF-7 |
| 2a | 4-tert-butyl | 8.02 | 0.91 | >50 |
| 2b | 3,4-dimethoxy | 5.96 | >50 | 25.42 |
| 2c | 3,5-dimethoxy | 15.53 | >50 | 28.62 |
| 2d | 3,4,5-trimethoxy | 12.35 | >50 | 20.11 |
| Doxorubicin | (Standard) | 2.23 | - | - |
Data extracted from Hawash et al., 2021.
Notably, compound 2a , with a 4-tert-butyl substitution, exhibited potent activity against both Hep3B and particularly HeLa cell lines, with an IC₅₀ value of 0.91 µM against the latter. This suggests that a bulky, lipophilic group at the para position of the phenylamide ring is favorable for activity against these cell lines. In contrast, the methoxy-substituted analogs showed more moderate activity.
3-Phenylisoxazole-based Histone Deacetylase (HDAC) Inhibitors
Modification of the (5-Phenylisoxazol-3-yl)methanamine core has also yielded potent inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. A 2025 study explored a series of 3-phenylisoxazole derivatives as HDAC1 inhibitors, with the methanamine nitrogen incorporated into a longer chain terminating in a hydroxamic acid group, a known zinc-binding pharmacophore for HDAC inhibition.
The structure-activity relationship studies revealed that the length of the linker between the isoxazole core and the hydroxamic acid was critical for inhibitory activity.[1] The data presented in Table 2 demonstrates this relationship in terms of the inhibition rate of HDAC1 at a concentration of 1000 nM and the anti-proliferative activity (IC₅₀) against the PC3 prostate cancer cell line.[1][2]
Table 2: HDAC1 Inhibition and Anticancer Activity of 3-Phenylisoxazole-based HDAC Inhibitors [1][2]
| Compound ID | R1 Group | R2 Linker (n) | HDAC1 Inhibition (%) @ 1000 nM | PC3 Cell Line IC₅₀ (µM) |
| 7 | -Cl | 1 | 9.30 | > 40 |
| 8 | -Cl | 2 | 11.84 | > 40 |
| 9 | -Cl | 3 | 13.43 | > 40 |
| 17 | -OCH₃ | 4 | 86.78 | 5.82 |
| 22 | -CN | 4 | 67.34 | 9.18 |
| Vorinostat | (Standard) | - | IC₅₀ = 12.79 nM | - |
Data extracted from a 2025 study on phenylisoxazole-based HDAC inhibitors.
As the linker length (n) increased, the HDAC1 inhibitory activity significantly improved, with a butyl linker (n=4) being optimal.[1] Compound 17 , featuring a 4-methoxy substitution on the phenyl ring and a butyl linker, demonstrated the most potent HDAC1 inhibition and a strong anti-proliferative effect on PC3 cells with an IC₅₀ of 5.82 µM.[1][2] This highlights the importance of the linker in correctly positioning the hydroxamic acid moiety within the active site of the HDAC enzyme.
2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl Cyanide Analogs as EPAC Antagonists
The versatility of the phenylisoxazole scaffold is further demonstrated by its utility in developing antagonists for the Exchange Protein Directly Activated by cAMP (EPAC). A study by Cheng et al. (2015) identified and optimized a series of 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide analogs as potent EPAC antagonists.
The SAR studies focused on substitutions on the N'-phenyl ring. The results, shown in Table 3, indicate that electron-withdrawing groups and specific substitution patterns significantly enhance the inhibitory potency against EPAC2.
Table 3: EPAC2 Inhibitory Activity of 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl Cyanide Analogs
| Compound ID | Substitution on N'-phenyl ring | EPAC2 IC₅₀ (µM) |
| 8 | Unsubstituted | 42.1 |
| 11 | 3-Bromo | 14.0 |
| 12 | 3-Fluoro | 22.4 |
| 13 | 3-Trifluoromethyl | 11.9 |
| 22 | 3,4-Dichloro | 2.0 |
| 35 | 3,4,5-Trichloro | 0.9 |
| 36 | 3,4,5-Trifluoro | 1.1 |
Data extracted from Cheng et al., 2015.
The unsubstituted analog 8 displayed weak activity, while the introduction of a single halogen at the 3-position improved potency. Disubstitution with chloro groups at the 3 and 4 positions in compound 22 led to a significant increase in activity. The most potent compounds were the tri-substituted analogs 35 and 36 , with IC₅₀ values of 0.9 µM and 1.1 µM, respectively, suggesting that extensive halogenation of the phenyl ring is highly favorable for EPAC2 inhibition.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, this section details the step-by-step protocols for the key biological assays employed in the evaluation of these (5-Phenylisoxazol-3-yl)methanamine analogs.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the initial incubation, replace the medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay quantifies the inhibitory activity of compounds against HDAC enzymes by measuring the fluorescence generated from the deacetylation of a fluorogenic substrate.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations (or DMSO for control), and the diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30 minutes.
-
Stop and Develop: Add a developer solution containing a stop solution (e.g., Trichostatin A) to each well. This stops the HDAC reaction and initiates the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC₅₀ value.
Caption: Experimental workflow for the fluorometric HDAC inhibition assay.
Signaling Pathways
The biological effects of these (5-Phenylisoxazol-3-yl)methanamine analogs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and potential therapeutic applications.
HDAC Inhibition and Cancer
HDAC inhibitors promote the acetylation of histone and non-histone proteins, leading to a more open chromatin structure and the regulation of gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Signaling pathway of HDAC inhibition leading to anticancer effects.
Conclusion
The (5-Phenylisoxazol-3-yl)methanamine scaffold has proven to be a highly adaptable and fruitful starting point for the development of potent and selective modulators of diverse biological targets. The comparative analysis presented in this guide demonstrates that strategic modifications to this core structure can yield compounds with significant anticancer, HDAC inhibitory, and EPAC antagonistic activities. The structure-activity relationships highlighted herein provide valuable insights for the rational design of next-generation therapeutics. Further exploration of this chemical space, including the investigation of the parent compound's biological profile and the synthesis of novel analogs, holds considerable promise for addressing unmet medical needs.
References
A Researcher's Guide to the In Vitro Validation of Monoamine Oxidase Inhibition by (5-Phenylisoxazol-3-yl)methanamine Hydrochloride Derivatives
This guide provides a comprehensive framework for the in vitro validation of (5-Phenylisoxazol-3-yl)methanamine hydrochloride derivatives as potential enzyme inhibitors. Recognizing the broad therapeutic potential of the isoxazole scaffold, we focus on a robust and clinically relevant target: Monoamine Oxidase (MAO) . The methodologies, data interpretation, and comparative analyses detailed herein are designed to equip researchers, scientists, and drug development professionals with the tools to rigorously assess this promising class of compounds.
Introduction: The Significance of MAO Inhibition and the Isoxazole Scaffold
Monoamine oxidases (MAOs) are a family of mitochondrial-bound flavoenzymes crucial for the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Two primary isoforms exist, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[2][3] The inhibition of these enzymes is a validated therapeutic strategy for a range of neurological and psychiatric disorders. Selective MAO-A inhibitors are effective in treating depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[2][4]
The isoxazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents due to its versatile electronic properties and ability to form key interactions with biological targets.[5][6] Derivatives of this scaffold have shown promise as inhibitors of various enzymes.[5][7] This guide establishes a systematic approach to validate the inhibitory activity of novel this compound derivatives against MAO-A and MAO-B.
The Biological Target: Understanding Monoamine Oxidase A and B
MAO-A and MAO-B are central to regulating neurotransmitter levels in the brain and peripheral tissues.[8]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[1][9]
-
MAO-B primarily metabolizes dopamine and phenylethylamine; its inhibition is a key strategy in Parkinson's disease to prevent the degradation of dopamine in the brain.[1][4]
The catalytic action of both isoforms results in the oxidative deamination of their substrates, producing aldehydes, ammonia, and hydrogen peroxide (H₂O₂), a reactive oxygen species that can contribute to oxidative stress.[10] Therefore, inhibiting MAO not only preserves neurotransmitter levels but may also confer neuroprotective effects.
Mechanism of MAO Action and Inhibition
The following diagram illustrates the metabolic pathway of dopamine, the role of MAO-B, and the intervention point for a potential inhibitor.
Caption: Dopamine metabolism by MAO-B and the point of inhibition.
Experimental Validation: A Step-by-Step Guide
A rigorous in vitro validation process is essential to characterize the potency, selectivity, and mechanism of action of new chemical entities. The following workflow provides a self-validating system, from initial screening to detailed kinetic analysis.
Overall Experimental Workflow
Caption: Logical workflow for in vitro enzyme inhibitor validation.
Protocol 1: Fluorometric Assay for MAO Activity
This protocol is adapted from standard industry methods for its high sensitivity and suitability for high-throughput screening.[2][11] It measures the production of H₂O₂ via a horseradish peroxidase (HRP) coupled reaction, which generates a fluorescent product.
A. Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Enzyme Stocks: Recombinant human MAO-A and MAO-B enzymes. Dilute to a working concentration (e.g., 5-10 µg/mL) in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.[10]
-
Substrate Stock: Kynuramine (a non-specific substrate for both isoforms). Prepare a 10 mM stock in DMSO.[2][11]
-
Detection Reagent: Prepare a working solution in Assay Buffer containing HRP (2 units/mL) and a suitable fluorescent probe (e.g., Amplex Red at 200 µM).
-
Test Compound Plate: Prepare a serial dilution of the this compound derivatives in DMSO. A typical starting concentration is 10 mM. Then, create a 100x final concentration plate in DMSO.
-
Control Inhibitors: Prepare stocks of Clorgyline (selective for MAO-A) and Selegiline (selective for MAO-B) as positive controls.[2]
B. Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells of a black, flat-bottom 96-well plate.
-
Add 1 µL of the test compound dilutions (or DMSO for vehicle control) to the appropriate wells.
-
Add 25 µL of the diluted MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[10]
-
Reaction Initiation: Add 25 µL of a combined Substrate/Detection Reagent mix (containing kynuramine at a final concentration near its Kₘ value, e.g., 20-50 µM, plus HRP and the fluorescent probe).
-
Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) every 1-2 minutes for 20-30 minutes at 37°C.
C. Data Analysis:
-
Calculate the rate of reaction (slope) for the linear portion of the fluorescence vs. time curve for each well.
-
Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).
-
For dose-response curves, plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: Determining the Mechanism of Inhibition
To understand how the compound inhibits the enzyme, kinetic studies are performed. This involves measuring reaction rates at various substrate and inhibitor concentrations.
-
Setup: Perform the MAO assay as described above, but with a matrix of conditions. Vary the kynuramine substrate concentration (e.g., from 0.25x to 10x the Kₘ value) across the x-axis of the plate.
-
Inhibitor Concentrations: On the y-axis, use several fixed concentrations of the test compound (e.g., 0x, 0.5x, 1x, and 2x the determined IC₅₀ value).[12]
-
Data Analysis: Plot the data using a double reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of the resulting lines reveals the mechanism of inhibition (competitive, non-competitive, or mixed).[12]
Data Presentation and Comparative Analysis
Clear and concise data presentation is crucial for interpreting results and comparing lead candidates.
Table 1: Inhibitory Potency and Selectivity of Hypothetical Derivatives
| Compound ID | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI)¹ |
| Derivative 1 | 350 | 25 | 14 (MAO-B) |
| Derivative 2 | 15 | 800 | 53 (MAO-A) |
| Derivative 3 | 120 | 150 | ~1 (Non-selective) |
| Derivative 4 | >10,000 | 95 | >105 (MAO-B) |
| ¹ Selectivity Index (SI) is calculated as IC₅₀ (less potent isoform) / IC₅₀ (more potent isoform). |
Interpretation:
-
Derivative 1 and 4 show clear selectivity for MAO-B, making them interesting candidates for neurodegenerative diseases.
-
Derivative 2 is a potent and selective MAO-A inhibitor, suggesting potential as an antidepressant.
-
Derivative 3 is non-selective, which may be less desirable due to a higher potential for side effects.
Table 2: Comparison with Standard MAO Inhibitors
This table contextualizes the performance of the novel derivatives against established drugs.
| Compound | Target Selectivity | Mechanism | Typical IC₅₀ Range | Clinical Use |
| Derivative 4 (Hypothetical) | MAO-B Selective | Competitive (Hypothetical) | ~95 nM | Investigational |
| Selegiline | MAO-B Selective | Irreversible | 4-14 nM[13] | Parkinson's Disease[11][] |
| Moclobemide | MAO-A Selective | Reversible | ~200-500 nM | Depression, Anxiety[4][] |
| Tranylcypromine | Non-selective | Irreversible | Low nM | Treatment-Resistant Depression[][15] |
Causality Behind Experimental Choices:
-
Why Recombinant Human Enzymes? Using recombinant enzymes ensures a pure, consistent source, eliminating confounding variables from other cellular components found in tissue preparations like liver microsomes.[2]
-
Why Kynuramine? This substrate is effectively metabolized by both MAO-A and MAO-B, making it an excellent tool for initial screening and selectivity profiling without needing to switch substrates.[11]
-
Why Pre-incubation? Allowing the inhibitor to interact with the enzyme before adding the substrate is critical, especially for time-dependent or irreversible inhibitors, ensuring that the measured inhibition reflects the true potential of the compound.[10][12]
Conclusion
The in vitro validation of this compound derivatives requires a systematic and multi-faceted approach. By progressing from high-throughput primary screening to detailed IC₅₀ determination, selectivity profiling, and mechanistic studies, researchers can build a comprehensive pharmacological profile of their compounds. The data generated through these protocols allows for a direct and objective comparison against established clinical alternatives, facilitating the identification of lead candidates with superior potency, selectivity, and therapeutic potential. This rigorous, self-validating workflow provides the foundational data necessary to advance promising isoxazole derivatives into the next phase of drug development.
References
- 1. What are MAO inhibitors and how do they work? [synapse.patsnap.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Inhibition of Human Monoamine Oxidases A and B by Specialized Metabolites Present in Fresh Common Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 8. integrativepharmacology.com [integrativepharmacology.com]
- 9. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. criver.com [criver.com]
- 12. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 15. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparing the efficacy of (5-Phenylisoxazol-3-yl)methanamine hydrochloride derivatives with known inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the modulation of monoamine oxidase (MAO) activity remains a cornerstone of therapeutic strategies for a spectrum of neurological and psychiatric disorders. This guide provides a comprehensive comparative analysis of a novel class of compounds, (5-Phenylisoxazol-3-yl)methanamine hydrochloride derivatives, against well-established MAO inhibitors. By integrating experimental data, detailed protocols, and mechanistic insights, this document serves as a critical resource for researchers engaged in the discovery and development of next-generation neurological therapeutics.
Introduction: The Enduring Therapeutic Relevance of MAO Inhibition
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes pivotal in the catabolism of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1] Dysregulation of these neurotransmitter systems is implicated in the pathophysiology of numerous disorders. Consequently, MAO inhibitors have been a mainstay in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[]
Selective MAO-A inhibitors, such as clorgyline, are primarily utilized for their antidepressant properties by preventing the breakdown of serotonin and norepinephrine.[3] Conversely, selective MAO-B inhibitors, like selegiline and rasagiline, are mainstays in Parkinson's disease therapy, where they mitigate motor symptoms by preserving dopamine levels in the brain.[4] The therapeutic landscape, however, is continually evolving, with a persistent demand for novel inhibitors possessing improved efficacy, selectivity, and safety profiles.
The isoxazole scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities.[5] This guide focuses on this compound and its derivatives, a class of compounds bearing this key structural motif. We will explore their potential as MAO inhibitors by comparing their efficacy with that of established clinical agents.
The Isoxazole Pharmacophore: A Privileged Scaffold in MAO Inhibition
Recent studies have highlighted the potential of isoxazole-containing compounds as potent and selective MAO inhibitors.[6] The structural isomer, 2,1-benzisoxazole, has been the subject of synthetic and biological evaluation, revealing derivatives with potent and specific inhibitory activity against MAO-B.[6] This provides a strong rationale for investigating the MAO inhibitory potential of the (5-Phenylisoxazol-3-yl)methanamine scaffold. The core hypothesis is that the isoxazole ring, in conjunction with the phenyl and methanamine moieties, can be systematically modified to achieve high-affinity and selective binding to the active sites of MAO-A and MAO-B.
Comparative In Vitro Efficacy: A Data-Driven Analysis
To provide a quantitative comparison, we will analyze the inhibitory potency (IC50 values) of a representative set of isoxazole derivatives against human MAO-A and MAO-B. This data is juxtaposed with the known IC50 values of the reference inhibitors: clorgyline (MAO-A) and selegiline (MAO-B).
| Compound/Inhibitor | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| Known Inhibitors | |||
| Clorgyline | ~0.006 | ~1.0 | ~0.006 |
| Selegiline | ~1.0 | ~0.01 | ~100 |
| Hypothetical (5-Phenylisoxazol-3-yl)methanamine Derivatives | |||
| Derivative A (Unsubstituted) | 5.2 | 0.8 | 6.5 |
| Derivative B (Electron-donating group on phenyl ring) | 8.1 | 0.5 | 16.2 |
| Derivative C (Electron-withdrawing group on phenyl ring) | 2.5 | 0.15 | 16.7 |
| Derivative D (Substitution on the methanamine) | 6.5 | 0.05 | 130 |
Note: The IC50 values for the hypothetical derivatives are illustrative and based on structure-activity relationship trends observed in similar isoxazole series. Actual experimental values would be required for a definitive comparison.
From this comparative table, several key insights emerge. The unsubstituted (5-Phenylisoxazol-3-yl)methanamine (Derivative A) exhibits a moderate preference for MAO-B. The introduction of an electron-withdrawing group on the phenyl ring (Derivative C) appears to enhance potency against both isoforms while maintaining a preference for MAO-B. Most notably, modification of the methanamine moiety (Derivative D) could significantly increase MAO-B selectivity, positioning it as a potentially more selective inhibitor than selegiline.
Mechanistic Insights: Reversible vs. Irreversible Inhibition
A critical aspect of inhibitor characterization is determining the nature of enzyme inhibition—reversible or irreversible. This has profound implications for the pharmacological profile and potential for drug-drug interactions.
dot
Caption: Reversible vs. Irreversible Enzyme Inhibition.
Established inhibitors like clorgyline and selegiline are irreversible, forming covalent bonds with the FAD cofactor of the MAO enzymes.[7] This leads to a long-lasting pharmacological effect. In contrast, newer generations of MAO inhibitors are often designed to be reversible, which can offer a better safety profile, particularly concerning dietary tyramine interactions (the "cheese effect").[1] The (5-Phenylisoxazol-3-yl)methanamine derivatives would require experimental validation to determine their mechanism of inhibition.
Experimental Protocols for Efficacy Determination
To ensure scientific rigor and reproducibility, standardized assays are paramount. The following protocols outline the key in vitro and in vivo experiments for a comprehensive comparison.
In Vitro MAO Inhibition Assay
This protocol details the determination of IC50 values for the test compounds against human MAO-A and MAO-B.
Objective: To quantify the concentration of the inhibitor required to reduce the activity of MAO-A and MAO-B by 50%.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (clorgyline, selegiline)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in phosphate buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well.
-
Add the diluted test compounds or reference inhibitors to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
dot
References
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors [mdpi.com]
- 4. Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders | Semantic Scholar [semanticscholar.org]
- 6. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profiling of kinase inhibitors derived from (5-Phenylisoxazol-3-yl)methanamine hydrochloride
An In-Depth Guide to the Selectivity Profiling of Kinase Inhibitors Derived from the (5-Phenylisoxazol-3-yl) Scaffold
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutics. Kinases, numbering over 500 in the human genome, are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The challenge, however, lies in achieving selectivity. Due to the highly conserved nature of the ATP-binding site across the kinome, small molecule inhibitors often exhibit polypharmacology, leading to off-target effects and potential toxicity.
This guide provides a comprehensive analysis of the selectivity profiling of a promising class of kinase inhibitors derived from the (5-phenylisoxazol-3-yl) scaffold. This heterocyclic core is considered a "privileged structure" in medicinal chemistry, frequently appearing in potent and selective modulators of biological targets. We will delve into the critical experimental methodologies used to determine inhibitor selectivity, analyze the structure-activity relationships (SAR) that govern target specificity, and compare the performance of these isoxazole-based compounds against established clinical alternatives.
The Imperative of Kinase Inhibitor Selectivity
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. A highly selective inhibitor precisely modulates the activity of its intended target kinase, minimizing unintended interactions with other kinases that could lead to adverse effects. Conversely, in some oncological contexts, a controlled degree of multi-targeting can be beneficial, hitting complementary pathways to overcome drug resistance. Therefore, a thorough understanding of an inhibitor's kinome-wide interaction profile is not just a regulatory requirement but a fundamental aspect of its preclinical and clinical development.
Methodologies for Comprehensive Selectivity Profiling
A multi-faceted approach is essential for accurately mapping the selectivity of a kinase inhibitor. Combining biochemical and cellular assays provides a more complete picture, distinguishing direct enzyme inhibition from effects within the complex intracellular environment.
Biochemical Assays: Direct Target Interaction
These assays measure the direct interaction between an inhibitor and a purified kinase enzyme. They are invaluable for determining intrinsic potency and for broad screening against large panels of kinases.
-
Radiometric Assays: The traditional gold standard, these assays measure the transfer of a radiolabeled phosphate (from ³²P- or ³³P-ATP) to a substrate. They are highly sensitive and robust for determining IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).[1]
-
Fluorescence/Luminescence-Based Assays: These methods, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced. They offer a non-radioactive, high-throughput alternative suitable for large-scale kinome profiling.[1]
-
Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a kinase upon ligand binding.[2] An increase in the melting temperature (Tm) indicates that the inhibitor is binding to and stabilizing the protein, providing a rapid method for screening and selectivity profiling without needing to measure enzymatic activity directly.[2]
-
Competitive Binding Assays (e.g., KinomeScan™): This powerful platform measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of over 400 kinases.[3] The results are typically reported as a dissociation constant (Kd) or percent of control, providing a comprehensive overview of the inhibitor's binding affinities across the kinome.[3]
Cellular Assays: Target Engagement in a Physiological Context
While biochemical assays are crucial, they do not account for factors like cell permeability, intracellular ATP concentrations (which are typically much higher than in biochemical assays and compete with ATP-competitive inhibitors), or the engagement of the target in its native signaling complex.[4][5]
-
Target Phosphorylation Assays (Western Blot/ELISA): These methods directly measure the phosphorylation status of a kinase's known downstream substrate in inhibitor-treated cells. A reduction in substrate phosphorylation provides direct evidence of target engagement and inhibition in a cellular setting.
-
Cellular Thermal Shift Assay (CETSA): An extension of DSF, CETSA measures the thermal stabilization of a target protein within intact cells or cell lysates. It is a powerful tool for verifying that an inhibitor binds its intended target in a physiological environment.
-
NanoBRET™ Target Engagement Assays: This technology uses bioluminescence resonance energy transfer (BRET) to measure inhibitor binding to a specific kinase target in living cells in real-time. It provides quantitative data on intracellular affinity and residence time.[5]
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The logical progression from initial discovery to a deep understanding of selectivity involves a tiered screening cascade. This approach balances throughput with information depth, ensuring that resources are focused on the most promising candidates.
Caption: A typical workflow for characterizing kinase inhibitor selectivity.
Structure-Activity Relationship (SAR) of (5-Phenylisoxazol-3-yl) Derivatives
The selectivity of an inhibitor is not accidental; it is dictated by specific molecular interactions within the kinase's binding pocket. For the (5-phenylisoxazol-3-yl) scaffold, SAR studies have revealed key structural features that can be modulated to enhance potency and tune selectivity.[6][7][8]
The core isoxazole ring, often with an amine or amide linkage at the 3-position, serves as a stable hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region—a conserved feature of the ATP-binding pocket.[6] Selectivity is then achieved by modifying the peripheral substituents that project into more variable regions of the binding site.
Caption: Key structural regions of the (5-phenylisoxazol-3-yl) scaffold for SAR.
For example, replacing a pyrazole moiety with an isoxazole has been shown to significantly reduce off-target activity against the p38 kinase while maintaining potent JNK3 inhibition, thereby improving the selectivity profile.[9] Furthermore, the nature of the substituents on the 5-position phenyl ring can dramatically influence activity; electron-donating groups like methoxy substituents have been shown to enhance anticancer activity in certain isoxazole chalcone derivatives.[6][7]
Comparative Analysis: Isoxazole Derivatives vs. Established Inhibitors
To contextualize the performance of (5-phenylisoxazol-3-yl)-based inhibitors, it is instructive to compare their selectivity profiles with well-characterized, clinically approved drugs. Here, we compare a representative isoxazole-based JNK inhibitor with Nilotinib (AMN107), a second-generation BCR-ABL inhibitor used in the treatment of chronic myeloid leukemia (CML).[10][11][12]
Nilotinib was rationally designed to have higher affinity and selectivity for the BCR-ABL kinase than its predecessor, Imatinib.[10] It is highly potent against wild-type BCR-ABL and is also active against a majority of imatinib-resistant mutants.[11]
| Kinase Target | Representative Isoxazole (JNK Inhibitor) [9] | Nilotinib (BCR-ABL Inhibitor) [13] | Comments |
| IC50 (nM) | IC50 (nM) | ||
| Primary Target(s) | |||
| JNK3 | ~20 | >10,000 | The isoxazole compound is highly potent and selective for its target kinase. |
| JNK1 | ~600 | >10,000 | Shows selectivity for JNK3 isoform over JNK1. |
| BCR-ABL | >10,000 | <30 | Nilotinib is a high-affinity inhibitor of its primary target.[10] |
| Key Off-Targets | |||
| p38α | >10,000 | >10,000 | The isoxazole scaffold demonstrates high selectivity over the closely related p38 MAP kinase.[9] |
| KIT | >10,000 | ~120 | Nilotinib shows activity against other tyrosine kinases like KIT and PDGFR.[12][13] |
| PDGFRβ | >10,000 | ~110 | This polypharmacology contributes to its overall clinical profile.[13] |
| LCK | >10,000 | ~210 | Nilotinib has known off-targets in the Src family of kinases. |
| SRC | >10,000 | ~210 |
Data presented are representative values synthesized from literature sources for comparative purposes.
This comparison highlights a key principle in kinase inhibitor design. The isoxazole-based compound is an example of a highly selective inhibitor, engineered to minimize activity against even closely related kinases like p38. Nilotinib, while highly selective for BCR-ABL compared to most of the kinome, possesses a broader profile among tyrosine kinases, which is a known aspect of its mechanism and clinical considerations.[12]
Conclusion and Future Directions
The (5-phenylisoxazol-3-yl)methanamine scaffold and its derivatives represent a versatile and powerful platform for the development of selective kinase inhibitors. The inherent properties of the isoxazole ring as a hinge-binder, combined with the vast chemical space available for modification at its peripheral positions, allows for the fine-tuning of inhibitor selectivity to meet specific therapeutic goals.
Comprehensive selectivity profiling, employing a combination of biochemical and cellular methodologies, is paramount to fully understanding the biological activity of these compounds. As our understanding of the structural biology of kinases continues to grow, computational methods like free energy calculations are also emerging as powerful predictive tools for optimizing kinome-wide selectivity in silico before synthesis.[14] The continued exploration of this chemical scaffold, guided by rigorous selectivity analysis, holds significant promise for delivering the next generation of targeted therapies.
Appendix: Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a typical procedure for determining the IC50 value of a test compound against a target kinase.
-
Kinase and Substrate Preparation: Prepare a solution of the purified target kinase and its specific substrate in a suitable kinase assay buffer. The final concentration of each should be optimized for linear reaction kinetics.
-
Compound Preparation: Perform a serial dilution of the test compound (typically in DMSO) to create a range of concentrations for the dose-response curve. A common starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of kinase/substrate mix to each well. Add 50 nL of the serially diluted test compound or DMSO (as a vehicle control).
-
Initiate Kinase Reaction: Add 2.5 µL of an ATP solution to each well to start the reaction. The ATP concentration is often set near the Km value for the specific kinase to accurately reflect inhibitor potency.[4] Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal via coupled luciferase/luciferin reactions. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO-only wells, 100% inhibition for wells with no kinase activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the activity of its target kinase in intact cells.
-
Cell Culture and Plating: Culture a relevant cell line (e.g., one that overexpresses the target kinase or is dependent on its activity) to ~80% confluency. Seed the cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor (and a DMSO vehicle control) for a predetermined time (e.g., 2-4 hours). If the kinase is activated by a specific ligand, add the ligand for the last 15-30 minutes of the incubation period.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, add Laemmli buffer, and heat to denature. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate, and/or a housekeeping protein like β-actin. Quantify the band intensities using densitometry software. The reduction in the ratio of phosphorylated protein to total protein indicates target inhibition.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 3. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Amine Linkers in Drug Design: A Comparative Analysis of (5-Phenylisoxazol-3-yl)methanamine Hydrochloride
This guide provides an in-depth comparison of (5-Phenylisoxazol-3-yl)methanamine hydrochloride against other prevalent amine linkers used in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the structural nuances, physicochemical properties, and performance characteristics that drug development professionals must consider for rational linker design, supported by established experimental protocols.
The Linker's Pivotal Role in Drug Conjugate Efficacy
The linker is far more than an inert spacer; it is a critical determinant of a drug conjugate's success, profoundly influencing its stability, solubility, pharmacokinetics, and mechanism of action.[1] An ideal linker must maintain a stable connection between the targeting moiety (e.g., an antibody) and the payload in systemic circulation to prevent premature drug release and off-target toxicity.[1][2] Concurrently, it must facilitate efficient payload release at the intended site of action.[1][3]
Linkers are broadly categorized as non-cleavable or cleavable.[][5]
-
Non-cleavable linkers release their payload only after the complete lysosomal degradation of the antibody.[6][7] This provides high plasma stability but can limit the "bystander effect," where the released drug kills adjacent target-negative tumor cells.[5][7]
-
Cleavable linkers are designed to break under specific conditions prevalent within tumor cells or the tumor microenvironment, such as low pH, high glutathione concentrations, or the presence of specific enzymes like cathepsins.[2][5][8]
The choice of linker chemistry dictates the therapeutic index, balancing efficacy and safety.[][10] This guide will compare the heterocyclic (5-Phenylisoxazol-3-yl)methanamine linker with two widely used classes: aliphatic and aromatic amine linkers.
Structural and Physicochemical Comparison of Amine Linkers
The structure, flexibility, and polarity of a linker are pivotal design parameters that influence the formation of the critical ternary complex in PROTACs and the overall stability and solubility of ADCs.[11][]
This compound: The Heterocyclic Contender
(5-Phenylisoxazol-3-yl)methanamine is a heterocyclic building block featuring a phenyl group attached to an isoxazole ring.[13] As a linker, it offers a unique combination of properties. The isoxazole ring introduces a degree of rigidity and a defined spatial vector, which can be advantageous for optimizing the geometry of the ternary complex in PROTACs.[11] This structural constraint contrasts with the high flexibility of simple alkyl chains.[14] Furthermore, the aromatic and heterocyclic nature of this linker can influence metabolic stability and interactions with biological targets.[13]
Aliphatic Amine Linkers: The Flexible Workhorses
This class includes simple alkyl chains and polyethylene glycol (PEG) chains, which are the most common motifs in published degrader structures.[15]
-
Alkyl Chains: These linkers are synthetically tractable and offer a high degree of flexibility.[15] However, their hydrophobicity can increase the risk of ADC aggregation, a major manufacturing and stability challenge.[16]
-
PEG Linkers: These are hydrophilic and can significantly improve the aqueous solubility of a drug conjugate.[14] The improved solubility can enable higher drug-to-antibody ratios (DARs) without compromising stability.[1] However, the flexibility of PEG linkers can come at an entropic cost when forming a structured ternary complex.[]
Aromatic Amine Linkers: The Stable Scaffolds
Aromatic linkers are often components of more sophisticated systems, such as the valine-citrulline p-aminobenzylcarbamate (Val-Cit-PABC) linker, which is sensitive to cleavage by the lysosomal protease cathepsin B.[3][5] The aromatic PABC group acts as a stable, self-immolative spacer that releases an unmodified payload upon cleavage of the dipeptide.[6] These linkers provide excellent plasma stability but their hydrophobicity can be a liability.[17]
Below is a visual comparison of these linker types.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. benchchem.com [benchchem.com]
- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. benchchem.com [benchchem.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Substituted Phenylisoxazole Inhibitors Targeting HDAC1 in Prostate Cancer
This guide provides an in-depth, head-to-head comparison of a novel series of substituted 3-phenylisoxazole inhibitors targeting Histone Deacetylase 1 (HDAC1), a key enzyme implicated in the progression of prostate cancer. We will delve into the structure-activity relationships (SAR) of these compounds, present their comparative efficacy based on experimental data, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and medicinal chemistry.
The Rationale: Why Target HDAC1 in Prostate Cancer?
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In various cancers, including prostate cancer, HDACs are often overexpressed, resulting in the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.[1][2]
HDAC1, in particular, is a central member of the HDAC family and has been identified as a promising therapeutic target in prostate cancer.[3][4][5][6] Its elevated expression is correlated with tumor advancement and poor prognosis.[7][8] Therefore, the development of potent and selective HDAC1 inhibitors is a significant area of research for novel anti-cancer therapies. The phenylisoxazole scaffold has emerged as a promising structural motif for the design of such inhibitors.
Comparative Analysis of 3-Phenylisoxazole HDAC1 Inhibitors
A recent study by Qin et al. (2025) provides a detailed investigation into a series of newly synthesized 3-phenylisoxazole derivatives as potential HDAC1 inhibitors.[3][4][5][6] The design of these compounds is based on a pharmacophore model for HDAC inhibitors, which typically consists of three key components: a cap group that interacts with the entrance of the catalytic center, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site.[6]
Structure-Activity Relationship (SAR) Studies
The SAR studies conducted by Qin et al. revealed several key insights into the structural requirements for potent HDAC1 inhibition within this series.[3][4][5] The general structure of the investigated compounds is shown below:
References
- 1. The Role of Histone Deacetylases in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential of histone deacetylase inhibitors in the control and regulation of prostate, breast and ovarian cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 6. journals.plos.org [journals.plos.org]
- 7. Effect of histone deacetylase on prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Binding Mode of (5-Phenylisoxazol-3-yl)methanamine Hydrochloride Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the binding mode of (5-phenylisoxazol-3-yl)methanamine hydrochloride derivatives to their biological targets. In the absence of extensive public data on this specific chemical series, this document outlines a strategic, multi-faceted approach, combining computational predictions with robust biophysical and structural validation techniques. The principles and methodologies detailed herein are designed to establish a high degree of confidence in the molecular interactions underpinning the biological activity of novel compounds.
Introduction: The Imperative of Binding Mode Validation
The (5-phenylisoxazol-3-yl)methanamine scaffold represents a class of compounds with potential therapeutic relevance, leveraging the privileged isoxazole motif prevalent in medicinal chemistry. Understanding precisely how these molecules interact with their protein targets at an atomic level is fundamental to any drug discovery campaign. It is the bedrock upon which structure-activity relationships (SAR) are rationalized, potency is optimized, and selectivity is engineered. This guide will navigate the user through a logical progression of experiments designed to move from a putative binding hypothesis to a high-resolution, validated protein-ligand complex.
The Initial Steps: Target Identification and Hypothesis Generation
Given the structural features of this compound—a rigid aromatic system coupled with a flexible linker to a primary amine—a number of protein classes could be considered as potential targets. The phenylisoxazole core is found in inhibitors of enzymes such as xanthine oxidase, while the methanamine group can participate in key hydrogen bonding or ionic interactions within a binding pocket.[1] Without a known target, initial efforts would involve target identification screens (e.g., affinity chromatography, yeast two-hybrid, or proteomic approaches).
For the purpose of this guide, let us hypothesize that a screening campaign has identified a protein kinase as a putative target for a novel this compound derivative, hereafter referred to as "Isoxazole Compound 1" .
Phase 1: In Silico Prediction of the Binding Mode
Computational methods provide the initial, cost-effective means to generate a plausible binding hypothesis.[2][3] These techniques predict the pose of the ligand within the protein's binding site and estimate the strength of the interaction.
Molecular Docking
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein target.[3] This provides the first glimpse into the potential binding mode.
Experimental Protocol: Molecular Docking of Isoxazole Compound 1
-
Target Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.
-
Define the binding site, typically as a grid box encompassing the active site where the endogenous ligand (e.g., ATP) binds.
-
-
Ligand Preparation:
-
Generate a 3D conformation of Isoxazole Compound 1.
-
Assign appropriate atom types and partial charges.
-
Allow for rotational freedom of the flexible bonds.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the defined binding site.[3]
-
Score the generated poses based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Visually inspect the top-ranked docking poses.
-
Analyze the key interactions (hydrogen bonds, hydrophobic contacts, ionic interactions) between Isoxazole Compound 1 and the kinase.
-
Formulate a hypothesis about the key residues involved in the binding.
-
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, allowing for an assessment of the stability of the predicted binding pose.
Experimental Protocol: MD Simulation of the Docked Complex
-
System Setup:
-
Take the top-ranked docked pose of the Isoxazole Compound 1-kinase complex.
-
Solvate the complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform an energy minimization of the system to remove steric clashes.
-
Gradually heat the system to physiological temperature (e.g., 300 K).
-
Run a production MD simulation for an extended period (e.g., 100 nanoseconds).
-
-
Analysis:
-
Analyze the trajectory of the simulation to assess the stability of the ligand's position within the binding site.
-
Calculate the root-mean-square deviation (RMSD) of the ligand to quantify its movement.
-
Identify persistent protein-ligand interactions throughout the simulation.
-
References
- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.1187928-65-9 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Phenylisoxazol-3-yl)methanamine hydrochloride
This guide provides a detailed protocol for the safe and compliant disposal of (5-phenylisoxazol-3-yl)methanamine hydrochloride (CAS No. 1187928-65-9). As a crucial component in contemporary research and drug development, understanding its hazard profile is paramount to ensuring the safety of laboratory personnel and maintaining environmental integrity. This document moves beyond simple checklists to provide a framework of causal logic, empowering researchers to make informed decisions grounded in scientific principles.
Foundational Knowledge: Hazard Profile and Risk Assessment
This compound is an organic compound that, while valuable in synthesis, presents several health hazards that must be managed during handling and disposal.[1] Its hydrochloride salt form generally renders it a solid with increased water solubility compared to its free base.[2]
The primary risks associated with this compound are categorized under the Globally Harmonized System (GHS) as follows:
-
H302: Harmful if swallowed: Ingestion can lead to acute toxicity.[1]
-
H315: Causes skin irritation: Direct contact with the skin can result in irritation.[1][3]
-
H319: Causes serious eye irritation: The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[1][3]
-
H335: May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract.[1][3]
These hazards necessitate a stringent approach to containment and personal protection at all stages, from initial handling to final disposal.
Table 1: Essential Personal Protective Equipment (PPE) & Safety Measures
| Exposure Route | Hazard | Required PPE & Engineering Controls | Rationale |
| Dermal (Skin) | Skin Irritation (H315)[1][3] | Nitrile gloves, lab coat, full-length pants, closed-toe shoes. | To prevent direct skin contact with the solid compound or solutions containing it. |
| Ocular (Eyes) | Serious Eye Irritation (H319)[1][3] | ANSI Z87.1-compliant safety glasses or goggles. | To shield eyes from accidental splashes or airborne dust particles. |
| Inhalation | Respiratory Irritation (H335)[1][3] | Handle only in a certified chemical fume hood. | To prevent inhalation of fine dust particles, which can irritate the respiratory system. |
| Ingestion | Harmful if Swallowed (H302)[1] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4][5] | To prevent accidental ingestion through contaminated hands or items. |
Pre-Disposal Protocol: Waste Segregation & Containment
Proper disposal begins long before the waste is collected. It starts with meticulous segregation at the point of generation to prevent dangerous chemical reactions and ensure compliant disposal pathways.
Core Principle: All waste materials, including the primary chemical, contaminated items, and cleaning residues, must be treated as hazardous waste.[6] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sewer drain.[6][7]
Establishing a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must designate an SAA.[8] This is an area at or near the point of waste generation where hazardous waste is temporarily stored before being collected by Environmental Health & Safety (EHS) personnel.[8][9]
-
Location: The SAA must be in the same room where the waste is generated.
-
Capacity: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[9]
-
Inspection: The area should be inspected weekly for any signs of container leakage.[8]
Waste Container Selection and Labeling
-
Container Choice: Use a container made of a material chemically compatible with this compound. A high-density polyethylene (HDPE) container with a secure, screw-top lid is the preferred choice for solid waste.[8][9] The container must be in good condition, free of cracks or deterioration.[10]
-
Labeling: The moment the first piece of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The specific hazards associated with the chemical (e.g., "Irritant," "Acutely Toxic").
-
The date accumulation started.
-
-
Segregation: This waste stream should be stored separately from incompatible materials, particularly strong bases (which could neutralize the hydrochloride salt and release the free amine) and strong oxidizing agents.[8]
Step-by-Step Disposal Methodologies
The specific disposal action depends on the form of the waste. The following protocols provide clear, actionable steps for each scenario.
Protocol 3.1: Disposal of Unused or Expired Solid Chemical
This protocol applies to the bulk solid compound that is no longer needed.
-
Preparation: Perform all actions within a chemical fume hood while wearing the PPE detailed in Table 1.
-
Transfer: Carefully transfer the solid this compound from its original container into the designated hazardous solid waste container located in your SAA.
-
Minimize Dust: Avoid generating dust during the transfer.[11] If the original container has residual powder, it should also be disposed of as hazardous waste (see Protocol 3.3).
-
Sealing: Securely close the waste container lid. It must remain closed at all times except when adding waste.[6][9]
Protocol 3.2: Disposal of Contaminated Materials
This includes items such as gloves, weigh paper, pipette tips, and paper towels that have come into direct contact with the chemical.
-
Collection: Place all contaminated, non-sharp items directly into the same solid hazardous waste container used for the bulk chemical.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.[12]
-
Sealing: Keep the solid waste container sealed when not in use.
Protocol 3.3: Management of Spills and Empty Containers
Accidental spills and "empty" containers require careful management as they still contain hazardous residue.
-
Spill Cleanup:
-
Alert: Notify personnel in the immediate area.
-
Contain: For a small, dry spill, gently cover it with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of a spill.
-
Collect: Carefully sweep the absorbed material and place it into the labeled hazardous waste container.[4][11]
-
Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., water or ethanol), then a soap and water solution. The cleaning cloths must also be disposed of as hazardous waste.
-
-
Empty Container Disposal: An "empty" container that held this compound is not truly empty and must be managed as hazardous waste.
-
Triple Rinse: The best practice for a non-acutely hazardous chemical container is to triple rinse it with a suitable solvent (like water or ethanol) that can dissolve the residue.[6]
-
Collect Rinsate: Crucially, all rinsate from this process is considered hazardous waste and must be collected in a designated liquid hazardous waste container. This container should be labeled with the name of the solvent and the contaminant, e.g., "Ethanol with trace this compound."
-
Final Disposal: Once triple-rinsed, the original container's label must be fully defaced or removed.[6] The cap should be removed, and the container can then be disposed of in the appropriate regular trash or glass recycling bin, according to your institution's policy.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for determining the correct disposal path for waste related to this compound.
Caption: Decision workflow for proper waste stream management.
Final Collection and Disposal
Once your hazardous waste container is full or has been in the SAA for 12 months, contact your institution's Environmental Health & Safety (EHS) department for a waste pickup.[9] Do not attempt to transport or dispose of the waste off-site yourself. Follow all institutional procedures for scheduling a collection.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- 1. (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride | C10H11ClN2O | CID 53444494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 13608-55-4: (3-phenylisoxazol-5-yl)methanamine hydroch… [cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. vumc.org [vumc.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
